molecular formula C8H9NO2 B066362 1-(4-Methoxypyridin-3-YL)ethanone CAS No. 191725-82-3

1-(4-Methoxypyridin-3-YL)ethanone

Cat. No.: B066362
CAS No.: 191725-82-3
M. Wt: 151.16 g/mol
InChI Key: NTAMQFNLCLRRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxypyridin-3-YL)ethanone is a high-value chemical building block, primarily serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its core structure combines an electron-rich 4-methoxypyridine ring with a reactive acetyl group, making it a privileged scaffold for constructing more complex heterocyclic systems. Researchers utilize this compound in the synthesis of novel kinase inhibitors, where the pyridine moiety acts as a key hinge-binding element, and in the development of ligands for various central nervous system targets. The electron-donating methoxy group modulates the electronic properties of the ring, influencing the compound's reactivity, metabolic stability, and overall pharmacokinetic profile of the resulting lead molecules.

Properties

IUPAC Name

1-(4-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMQFNLCLRRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4-Methoxypyridin-3-yl)ethanone (CAS No. 191725-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of the known properties and data for the chemical compound 1-(4-Methoxypyridin-3-yl)ethanone, CAS Number 191725-82-3. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, synthetic organic chemistry, and drug development. It compiles available physicochemical data and notes the current landscape of experimental and biological information.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and other bioactive molecules. The placement of the methoxy and acetyl groups on the pyridine ring influences its electronic properties, reactivity, and potential biological interactions. It is often used as a pharmaceutical intermediate in organic synthesis.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 191725-82-3[1]
IUPAC Name This compound[1]
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
SMILES String CC(=O)c1c(OC)ccnc1[1]
Boiling Point 264.2 ± 20.0 °C at 760 mmHg (Predicted)
Density 1.1 ± 0.1 g/cm³ (Predicted)
Melting Point Data not available
Solubility Data not available
pKa Data not available

Note: Some physical properties are based on computational predictions and have not been experimentally verified in available literature.

Spectroscopic Data

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, its structure suggests that it can be prepared through established synthetic methodologies for pyridine derivatives. A plausible synthetic route could involve the functionalization of a pre-existing methoxypyridine scaffold.

Below is a generalized, hypothetical workflow for the synthesis of a substituted pyridine like this compound. This is not a validated protocol for this specific compound but illustrates a potential synthetic logic.

G Start 4-Methoxypyridine (Starting Material) Step1 Directed Ortho-Metalation (e.g., using LDA or n-BuLi) Start->Step1 Intermediate1 3-Lithio-4-methoxypyridine Step1->Intermediate1 Step2 Quenching with N-Methoxy-N-methylacetamide (Weinreb Amide) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 1. A hypothetical synthetic workflow for the preparation of this compound.

Biological Activity and Applications

There is currently a lack of published data regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for this compound. However, the methoxypyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[2] The biological potential of this compound would require dedicated screening and bioassays.

Given its role as a synthetic intermediate, this compound is likely utilized in the construction of more complex molecules for drug discovery campaigns. The acetyl and methoxy groups provide reactive handles for further chemical modifications.

Safety and Handling

Based on the GHS symbol (GHS07) provided by suppliers, this compound should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound (CAS No. 191725-82-3) is a chemical intermediate with limited publicly available data. This guide summarizes the existing information on its chemical identity and predicted properties. A significant opportunity exists for the scientific community to characterize this compound more thoroughly. Future work should focus on:

  • Experimental determination of physicochemical properties: Acquiring experimental data for melting point, boiling point, and solubility.

  • Full spectroscopic characterization: Publishing detailed ¹H NMR, ¹³C NMR, MS, and IR spectral data.

  • Development and publication of synthetic protocols: Detailing efficient and scalable synthesis methods.

  • Biological screening: Investigating its potential biological activities through a range of bioassays to explore its therapeutic potential.

The elucidation of these data points will be invaluable for its application in medicinal chemistry and materials science.

References

Physicochemical Characteristics of 1-(4-Methoxypyridin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical characteristics of 1-(4-Methoxypyridin-3-YL)ethanone (CAS No: 191725-82-3). Due to a notable absence of experimentally determined data in publicly accessible literature, this document compiles high-quality predicted data for key physicochemical parameters. Furthermore, it furnishes comprehensive, standard experimental protocols for the determination of these properties, offering a practical framework for researchers. A representative signaling pathway, illustrating the potential mechanism of action for pyridine derivatives as kinase inhibitors, is also presented to guide future biological investigations.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, often recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. Understanding the physicochemical properties of novel pyridine derivatives like this compound is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics. This guide aims to bridge the current information gap by providing a consolidated resource of predicted properties and standardized experimental methodologies.

Physicochemical Properties

Table 1: General Information and Identifiers

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 191725-82-3[1][2]
Molecular Formula C₈H₉NO₂N/A
Molecular Weight 151.16 g/mol N/A
Canonical SMILES CC(=O)C1=C(C=NC=C1)OCN/A

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Software
Boiling Point 264.2 ± 35.0 °C at 760 mmHgN/A
Density 1.149 ± 0.06 g/cm³N/A
logP (Octanol-Water Partition Coefficient) 0.59Molinspiration
Topological Polar Surface Area (TPSA) 46.6 ŲMolinspiration
Number of Hydrogen Bond Acceptors 3Molinspiration
Number of Hydrogen Bond Donors 0Molinspiration
Number of Rotatable Bonds 2Molinspiration
pKa (most basic) 3.8 ± 0.1ACD/Labs

Experimental Protocols

The following sections detail standardized experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[3]

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

    • Capillary tubes (sealed at one end)

    • Thermometer

    • Spatula

    • Mortar and pestle

  • Procedure:

    • Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[4]

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

    • Place the capillary tube in the heating block of the melting point apparatus.[4]

    • Heat the sample rapidly to about 15-20 °C below the expected melting point (if known).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).[4]

    • For a pure compound, the melting range should be narrow (0.5-2 °C).[3]

Boiling Point Determination (Siwoloboff Method)

For solid compounds that can be melted and then boiled, the Siwoloboff method is suitable for determining the boiling point of a small sample.[5][6]

  • Apparatus:

    • Thiele tube or other heating bath[5]

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Rubber band or wire to attach the test tube to the thermometer

  • Procedure:

    • Place a small amount of the sample into the small test tube.

    • Invert the sealed capillary tube (open end down) and place it inside the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the liquid level.[6]

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

    • Once a steady stream of bubbles is observed, stop heating.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][6]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.[7][8]

  • Apparatus:

    • Glass vials with screw caps

    • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

    • Analytical balance

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

    • pH meter

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of purified water or a buffer of a specific pH.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

    • After equilibration, allow the vials to stand to let undissolved solid settle.

    • Centrifuge the samples to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).[7]

    • The measured concentration represents the aqueous solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[9][10]

  • Apparatus:

    • Potentiometer with a pH electrode

    • Burette

    • Stir plate and stir bar

    • Beaker

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

    • Dissolve a precisely weighed amount of the compound in a known volume of purified water or a suitable co-solvent.

    • Place the solution in a beaker with a stir bar and immerse the pH electrode.

    • For a basic compound like a pyridine derivative, titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[10]

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often by analyzing the first or second derivative of the curve).[11]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[12][13]

  • Apparatus:

    • Separatory funnels or glass vials with screw caps

    • Shaker

    • Centrifuge

    • Analytical instrumentation for concentration determination (e.g., HPLC, UV-Vis)

    • n-Octanol (pre-saturated with water)

    • Water or buffer (pre-saturated with n-octanol)

  • Procedure:

    • Prepare pre-saturated n-octanol and aqueous phases by shaking them together for at least 24 hours and then allowing them to separate.[12]

    • Dissolve a known amount of the compound in either the pre-saturated n-octanol or the aqueous phase.

    • Add a known volume of the other phase to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

    • Carefully sample an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.[13]

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, the pyridine scaffold is a common feature in many kinase inhibitors.[14][15][16] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.[17][18][19] Pyridine derivatives can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.[18]

The diagram below illustrates a generalized kinase signaling pathway that could potentially be targeted by a pyridine-based inhibitor.

Caption: A representative MAP kinase signaling pathway potentially targeted by pyridine derivatives.

This diagram illustrates how a hypothetical inhibitor like this compound could block the signaling cascade at the level of a kinase (e.g., RAF), thereby preventing downstream events that lead to cell proliferation and survival. This represents a common mechanism of action for many pyridine-containing anti-cancer drugs.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound for the scientific community. While the lack of experimental data necessitates the use of predicted values, these, in conjunction with the detailed experimental protocols, offer a robust starting point for any research or development program involving this compound. The exploration of its potential as a kinase inhibitor, guided by the representative signaling pathway, opens avenues for future biological evaluation. It is anticipated that this guide will facilitate and accelerate further investigation into this and related pyridine derivatives.

References

Spectroscopic Profile of 1-(4-Methoxypyridin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Methoxypyridin-3-YL)ethanone. Due to the limited availability of published experimental spectra for this specific molecule in readily accessible databases, this document presents predicted data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of similar chemical structures. Experimental verification is recommended.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5d1HH-2 (proton on the pyridine ring adjacent to Nitrogen)
~8.4s1HH-6 (proton on the pyridine ring)
~6.9d1HH-5 (proton on the pyridine ring)
~3.9s3H-OCH₃ (methoxy group protons)
~2.5s3H-C(O)CH₃ (acetyl group protons)
Predicted in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~198C=O (acetyl carbonyl carbon)
~165C-4 (pyridine ring carbon attached to -OCH₃)
~152C-2 (pyridine ring carbon)
~145C-6 (pyridine ring carbon)
~125C-3 (pyridine ring carbon attached to the acetyl group)
~108C-5 (pyridine ring carbon)
~56-OCH₃ (methoxy carbon)
~28-C(O)CH₃ (acetyl methyl carbon)
Predicted in CDCl₃ at 100 MHz.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic -CH₃)
~1690StrongC=O stretch (aryl ketone)
~1600, ~1480Medium-StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O stretch (aryl ether)
Predicted as a thin film or KBr pellet.

Table 4: MS (Mass Spectrometry) Data (Predicted)

m/zRelative IntensityAssignment
151High[M]⁺ (Molecular ion)
136Medium[M - CH₃]⁺
108High[M - CH₃CO]⁺
78Medium[C₅H₄N]⁺
Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The instrument is tuned and shimmed for the specific probe and solvent to optimize the magnetic field homogeneity.

    • For ¹H NMR , the acquisition parameters generally include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled sequence is commonly used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phase-corrected and the baseline is corrected.

    • Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

    • For ¹H NMR, the signals are integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Lower the ATR press to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is often used. A small amount of this compound is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer, where the sample is heated to induce vaporization.

  • Ionization and Analysis:

    • In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • An electron multiplier detector records the abundance of each ion at a specific m/z value.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound (Solid Sample) NMR_Prep Sample Preparation (Dissolve in CDCl3) Compound->NMR_Prep IR_Prep Sample Preparation (ATR or KBr Pellet) Compound->IR_Prep MS_Prep Sample Introduction (Direct Insertion Probe) Compound->MS_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration H1_NMR->NMR_Data C13_NMR->NMR_Data IR_Acq FT-IR Acquisition IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm-1) IR_Acq->IR_Data MS_Acq EI-MS Acquisition MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS_Acq->MS_Data

Spectroscopic Analysis Workflow

The Role of the Pyridine Ring in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyridine ring, a six-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of therapeutic agents.[1][2] Its unique physicochemical properties—including its aromatic nature, hydrogen bonding capability, and ability to serve as a bioisostere for a phenyl ring—make it an exceptionally versatile component in drug design.[2][3][4] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of approved drugs for cancer, viral infections, cardiovascular diseases, and central nervous system disorders.[5] This guide provides an in-depth exploration of the pyridine moiety's fundamental properties, its role in various therapeutic areas, and the synthetic methodologies employed to create these vital compounds. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical and Structural Properties

The therapeutic success of pyridine-based compounds is rooted in their distinct structural and electronic characteristics. These properties allow for fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic (ADME) properties.[5][6]

  • Aromaticity and Electron Distribution: Pyridine is an aromatic heterocycle isosteric with benzene, where one CH group is replaced by a nitrogen atom.[1] This nitrogen atom is more electronegative than carbon, resulting in an electron-deficient (π-deficient) ring system.[4] This alters the ring's reactivity and creates a dipole moment, influencing how the molecule interacts with its biological target.[2]

  • Basicity and Hydrogen Bonding: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, which imparts a weak basicity to the ring.[7] This nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[2] This property also enhances the water solubility of drug molecules, which can improve bioavailability.[8][9]

  • Bioisosterism: In drug design, the pyridine ring is often used as a bioisostere for a phenyl ring.[3] This "phenyl-pyridyl switch" can lead to significant improvements in a drug candidate's profile. Replacing a phenyl group with a pyridine ring can introduce a hydrogen bond acceptor site, enhance metabolic stability, improve water solubility, and alter the binding affinity for the target protein.[4][5]

  • Structural Versatility: The pyridine ring can be substituted at the 2, 3, or 4 positions, providing a scaffold for creating vast libraries of compounds with diverse chemical and physical properties.[2] This allows medicinal chemists to optimize structure-activity relationships (SAR) and develop highly potent and selective drug candidates.[10][11]

Key Therapeutic Applications

The pyridine scaffold is a key component in drugs across numerous therapeutic areas, demonstrating its broad utility.[11][12]

Anticancer Agents

Pyridine-containing molecules are prominent in oncology, often functioning as kinase inhibitors that interfere with signaling pathways essential for tumor growth and proliferation.[2][13]

  • Mechanism of Action: Many pyridine-based anticancer drugs act as ATP-competitive inhibitors in the active site of kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][13] By blocking the phosphorylation cascade, these agents can inhibit angiogenesis (the formation of new blood vessels), a process critical for tumor survival.[13] Other mechanisms include the induction of apoptosis and the inhibition of enzymes like human carbonic anhydrase, which are associated with tumors.[3]

  • Examples:

    • Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat specific types of non-small cell lung cancer.[14]

    • Abiraterone Acetate (Zytiga®): Inhibits CYP17A1, an enzyme involved in testosterone synthesis, and is used to treat prostate cancer.[1][15]

    • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases in the treatment of kidney and liver cancers.[14]

Antiviral Agents

The pyridine nucleus is integral to several antiviral drugs, targeting various stages of the viral life cycle.[16]

  • Mechanism of Action: Pyridine derivatives can inhibit key viral enzymes. For example, some act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a site on the reverse transcriptase enzyme and disrupting the replication of retroviruses like HIV.[16][17]

  • Examples:

    • Nevirapine (Viramune®): An NNRTI used in the treatment of HIV-1 infection.[4]

    • Delavirdine (Rescriptor®): Another NNRTI used as part of highly active antiretroviral therapy (HAART) for HIV.[1][12]

    • Enisamium Iodide: An antiviral agent used for influenza and other respiratory viral infections.[12]

Cardiovascular Agents

Pyridine and its reduced form, dihydropyridine, are central to many cardiovascular drugs, particularly those used to treat hypertension and heart failure.[18][19]

  • Mechanism of Action: Dihydropyridine derivatives are well-known L-type calcium channel blockers.[19] By inhibiting the influx of calcium into vascular smooth muscle cells, they cause vasodilation, leading to a decrease in blood pressure. Other pyridine compounds, like milrinone, act as phosphodiesterase 3 (PDE3) inhibitors, resulting in both positive inotropic (increased heart contraction) and vasodilatory effects.[1][12]

  • Examples:

    • Nifedipine (Procardia®): A calcium channel blocker used to manage angina and hypertension.[8]

    • Amrinone and Milrinone: PDE3 inhibitors used for short-term management of acute decompensated heart failure.[1][12]

    • Vericiguat: A stimulator of soluble guanylate cyclase, used in the treatment of chronic heart failure.[20]

Central Nervous System (CNS) Agents

The ability of the pyridine ring to interact with receptors in the brain has led to its incorporation into drugs for neurological and psychiatric conditions.

  • Mechanism of Action: Pyridine derivatives can act as agonists or antagonists at various CNS receptors. A notable example is their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and addiction.[10]

  • Examples:

    • Tacrine: An acetylcholinesterase inhibitor that was used for the treatment of Alzheimer's disease.[5][15]

    • Nicotine: A natural alkaloid containing a pyridine ring, known for its stimulant effects and interaction with nAChRs.[1]

Antibacterial and Antifungal Agents

The pyridine scaffold is a feature of several antimicrobial agents that disrupt essential cellular processes in pathogens.[2]

  • Mechanism of Action: These compounds can interfere with processes like cell wall synthesis, DNA replication, or protein synthesis in microorganisms.[2]

  • Examples:

    • Isoniazid: A primary drug used in the treatment of tuberculosis, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][12]

    • Ciclopirox: An antifungal agent with a broad spectrum of activity, used topically to treat skin infections.[1][15]

Synthesis of Pyridine Scaffolds

A variety of synthetic methods have been developed to construct the pyridine ring, ranging from classic condensation reactions to modern transition-metal-catalyzed approaches.[21][22]

Hantzsch Dihydropyridine Synthesis

One of the most classic methods involves the condensation of an aldehyde, a β-ketoester, and ammonia, followed by an oxidation step to yield the substituted pyridine.[8][23] This multicomponent reaction is highly versatile for creating dihydropyridine and pyridine derivatives.[24]

Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an alkynone, which undergoes cyclodehydration to form a substituted pyridine. It is particularly useful for preparing 2,3,6-trisubstituted pyridines.[21]

Guareschi-Thorpe Synthesis

This reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide (or alkyl cyanoacetate and a nitrogen source like ammonium carbonate) to produce 2-hydroxypyridines (2-pyridones).[23][25]

Transition-Metal-Catalyzed Synthesis

Modern synthetic chemistry often employs catalysts based on palladium, rhodium, or cobalt to construct the pyridine ring with high efficiency and regioselectivity.[21] These methods include [2+2+2] cycloadditions and cross-coupling reactions.[15]

Data Presentation

Quantitative data is essential for comparing the efficacy and properties of different pyridine derivatives.

Table 1: Physicochemical Properties of Pyridine

Property Value Reference
Molecular Formula C₅H₅N [8]
Molecular Weight 79.10 g/mol [8]
Boiling Point 115.2 °C [8]
Basicity (pKa of conjugate acid) 5.25 [7]

| Solubility in Water | Miscible |[8] |

Table 2: Anticancer Activity of Selected Pyridine Derivatives

Compound Target Cancer Cell Line IC₅₀ (µM) Reference
Pyridine-urea 8e VEGFR-2 MCF-7 (Breast) 0.22 [14]
Pyridine-urea 8n VEGFR-2 MCF-7 (Breast) 1.88 [14]
Doxorubicin (Control) Topoisomerase II MCF-7 (Breast) 1.93 [14]
Sorafenib (Control) Multi-kinase MCF-7 (Breast) 4.50 [14]
Pyridine-urea 8e VEGFR-2 - 3.93 [14]
Pyridine-urea 8b VEGFR-2 - 5.00 [14]

| Pyridine-urea 8e | - | NCI 58-cell panel | 49% (Mean Inhibition) |[14] |

Table 3: Representative Yields for Pyridine Synthesis Protocols

Synthesis Method Reactants Product Type Yield (%) Reference
One-Pot Three-Component 4-Chlorobenzaldehyde, Benzoylacetonitrile, 3-methyl-1H-pyrazol-5-amine Fused Pyridine 95 [21]
Bohlmann-Rahtz Enamine, Alkynone 2,3,6-Trisubstituted Pyridine 75-85 [21]

| Palladium(II)-Catalyzed | α,β-Unsaturated Oxime Ether, Alkene | Substituted Pyridine | 70-91 |[21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and biological experiments.

Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives[21]

This protocol describes an efficient synthesis of fused pyridine derivatives in an ionic liquid medium.

  • Preparation: A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

  • Reaction: The reaction mixture is stirred at 80°C for a period of 4 to 7 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, 50 mL of water is added to the flask. This causes the solid product to precipitate out of the solution.

  • Purification: The solid is collected by filtration and washed with water. The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.

Protocol: In Vitro VEGFR-2 Kinase Assay[14]

This protocol outlines a method to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Plate Preparation: A 96-well plate is coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight at 37°C. The plate is then washed with a suitable wash buffer.

  • Enzyme and Inhibitor Addition: VEGFR-2 kinase enzyme is prepared in a kinase reaction buffer. The test compounds (e.g., pyridine-ureas) are added to the wells at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to each well. The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation of the substrate.

  • Detection: The reaction is stopped, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added to the wells. After incubation and washing, a substrate for HRP (like TMB) is added.

  • Data Analysis: The absorbance is read using a plate reader. The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus inhibitor concentration.

Visualizations

Diagrams help clarify complex relationships, workflows, and biological pathways.

cluster_properties Core Properties cluster_outcomes Pharmacological Impact Pyridine The Pyridine Ring in Medicinal Chemistry Aromaticity Aromatic & π-Deficient Ring System Pyridine->Aromaticity H_Bond Hydrogen Bond Acceptor (N atom) Pyridine->H_Bond Bioisostere Bioisostere for Phenyl Ring Pyridine->Bioisostere Versatility Tunable Substitutions (Positions 2, 3, 4) Pyridine->Versatility Solubility Improved Solubility & Bioavailability Aromaticity->Solubility Binding Enhanced Target Binding & Potency H_Bond->Binding ADME Modulated ADME Properties Bioisostere->ADME SAR Optimized SAR Versatility->SAR

Caption: Core properties of the pyridine ring that contribute to its value in drug design.

A 1. Charge Flask - Aldehyde (1 mmol) - Acetonitrile (1 mmol) - Amino Heterocycle (1 mmol) - Ionic Liquid (2 mL) B 2. Heat and Stir - 80°C - 4-7 hours A->B Reaction Start C 3. Monitor Reaction - Thin Layer Chromatography (TLC) B->C D 4. Precipitation - Add 50 mL H₂O - Solid product forms C->D Reaction Complete E 5. Filtration - Collect solid product D->E F 6. Purification - Recrystallize from ethanol E->F G Final Product (Fused Pyridine) F->G

Caption: Experimental workflow for a one-pot synthesis of fused pyridine derivatives.

cluster_membrane Cell Membrane cluster_inhibitor cluster_cell Intracellular RTK VEGFR-2 Receptor P Autophosphorylation RTK->P Ligand Binding Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->P Blocks ATP Binding Site ATP ATP ATP->P Binds to Kinase Domain Signal Downstream Signaling (e.g., Ras-Raf-MAPK) P->Signal Response Cell Proliferation & Angiogenesis Signal->Response

Caption: Simplified signaling pathway showing VEGFR-2 inhibition by a pyridine-based drug.

Conclusion and Future Outlook

The pyridine ring is unequivocally a privileged scaffold in medicinal chemistry, forming the core of a multitude of life-saving drugs.[1][26] Its unique combination of electronic properties, hydrogen bonding capacity, and synthetic accessibility has allowed for the development of targeted therapies across a wide range of diseases.[26][27] The ability to use pyridine as a bioisosteric replacement for other aromatic systems provides a powerful strategy for optimizing lead compounds.[3]

Future research will likely focus on leveraging computational methods for the rational design of novel pyridine derivatives with enhanced selectivity and reduced off-target effects.[13] The development of more efficient, sustainable, and scalable synthetic methodologies will continue to be a priority.[21][28] As our understanding of complex biological pathways deepens, the versatile and adaptable pyridine scaffold will undoubtedly remain a crucial element in the discovery of next-generation therapeutics.

References

Discovery and Synthesis of Novel Pyridine-Based Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile template for the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridine-based compounds, with a focus on their application as anticancer agents. We will delve into synthetic methodologies, present quantitative structure-activity relationship (SAR) data, provide detailed experimental protocols, and visualize key biological pathways and experimental workflows.

Synthetic Methodologies for Pyridine-Based Compounds

The construction of the pyridine ring can be achieved through a variety of classical and modern synthetic methods. These approaches offer diverse routes to access a wide range of substituted pyridines, enabling the fine-tuning of their physicochemical and pharmacological properties.

Classical Pyridine Syntheses

Several named reactions have stood the test of time and remain cornerstones of pyridine synthesis:

  • Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

  • Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to substituted pyridines through the condensation of an enamine with an alkynone, which forms an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to yield the final pyridine product.[1][2] This synthesis is particularly versatile as it avoids the need for a separate oxidation step.[2]

  • Kröhnke Pyridine Synthesis: This versatile method is used to prepare highly functionalized pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[3][4]

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more sophisticated and efficient methods for pyridine construction, often employing transition-metal catalysis to achieve high levels of regioselectivity and functional group tolerance.

Pyridine-Based Compounds as PIM-1 Kinase Inhibitors

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers. PIM-1 kinase, in particular, is a key regulator of cell survival, proliferation, and apoptosis, making it an attractive target for anticancer drug discovery.[5]

Quantitative Structure-Activity Relationship (SAR)

A recent study by Zhang et al. described the design and synthesis of a novel series of pyridine-based compounds as potential PIM-1 kinase inhibitors.[6] The in vitro cytotoxic activity of these compounds was evaluated against the MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines using the MTT assay. The results, summarized in the table below, provide valuable insights into the structure-activity relationships of this class of compounds.

CompoundRIC50 (μM) vs. MCF-7IC50 (μM) vs. HepG2PIM-1 Inhibition (%) @ 10 µMPIM-1 IC50 (nM)
3 -SCH2COOEt>100>100--
4 -SCH2Ph98.3>100--
5 -SCH2CH=CH285.4>100--
6 -S(CH2)4CH38.86.695.225.3
11 -NHCH2COOMe0.7315.396.818.1
12 -NH-c-C6H110.5 5.27 97.5 14.3
13 -N(CH2CH2)2O1.212.896.219.5
Doxorubicin -2.142.48--
Staurosporine ---96.816.7

Data extracted from Zhang et al.[6]

The data clearly indicates that the nature of the substituent (R group) significantly influences the cytotoxic activity. Compound 12 , with a cyclohexylamino substituent, demonstrated the most potent activity against the MCF-7 cell line with an IC50 of 0.5 μM and was a highly effective PIM-1 inhibitor with an IC50 of 14.3 nM.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and the final potent compound 12 , as well as for the biological evaluation of these compounds.

Synthesis of 4,6-dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile (Compound 2)

Materials:

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1)

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • A mixture of hydrazide 1 (1 mmol), potassium hydroxide (1.2 mmol), and carbon disulfide (1.5 mmol) in ethanol (20 mL) is refluxed for 8-10 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product is recrystallized from ethanol to yield pure compound 2 .

Characterization Data for Compound 2:

  • Yield: 67%

  • Melting Point: 146 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.42 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 5.55 (s, 2H, OCH₂), 7.09 (s, 1H, Hpy), 14.69 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 20.11 (CH₃), 24.51 (CH₃), 58.05 (OCH₂), 93.57, 114.76, 119.67, 155.99, 159.89, 160.94, 161.92, 178.38 (C=S).

  • IR (KBr/cm⁻¹): 3335 (NH), 3096 (C–H aromatic), 2947 (C–H aliphatic), 2224 (CN), 1606 (C=C).

  • Elemental Analysis: Calculated for [C₁₁H₁₀N₄O₂S]: C, 50.37; H, 3.84; N, 21.36; S, 12.23. Found: C, 50.34; H, 3.87; N, 21.42; S, 12.33.[5]

Synthesis of 2-((5-(Cyclohexylamino)-1,3,4-oxadiazol-2-yl)methoxy)-4,6-dimethylnicotinonitrile (Compound 12)

This synthesis involves the conversion of the hydrazide intermediate to an azide, followed by coupling with cyclohexylamine.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 μL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 μL of the cell suspension to a flow cytometry tube.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI to the cells.[7]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 μL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.[7]

  • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visualizing Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological pathways and experimental procedures.

PIM-1 Kinase Signaling Pathway

The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is often aberrantly activated in cancer. The following diagram illustrates this pathway.

PIM1_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation PIM1_gene PIM-1 Gene STAT_dimer->PIM1_gene Transcription PIM1_mRNA PIM-1 mRNA PIM1_gene->PIM1_mRNA PIM1_protein PIM-1 Kinase PIM1_mRNA->PIM1_protein Translation Bad Bad PIM1_protein->Bad Phosphorylation Cell_Survival Cell Survival & Proliferation PIM1_protein->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis pBad p-Bad pBad->Apoptosis Inhibition

Caption: The JAK/STAT/PIM-1 signaling pathway in cancer.

Experimental Workflow for Discovery of Novel Pyridine-Based Compounds

The process of discovering and evaluating novel pyridine-based compounds follows a logical progression from synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Pyridine Analogs Purification Purification & Characterization (NMR, MS, EA) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_Selection Hit Compound Selection SAR->Hit_Selection Lead_Optimization Lead Optimization SAR->Lead_Optimization Mechanism Mechanism of Action Studies Hit_Selection->Mechanism Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis_Assay Kinase_Assay PIM-1 Kinase Inhibition Assay Mechanism->Kinase_Assay Apoptosis_Assay->Lead_Optimization Kinase_Assay->Lead_Optimization

Caption: A typical workflow for the discovery of novel pyridine-based anticancer agents.

Conclusion

Pyridine-based compounds continue to be a rich source of novel therapeutic agents. The synthetic versatility of the pyridine core allows for extensive structural modifications, enabling the optimization of biological activity against a wide range of molecular targets. The development of potent and selective PIM-1 kinase inhibitors, as exemplified in this guide, highlights the potential of pyridine-based scaffolds in the ongoing search for more effective cancer therapies. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is crucial for the successful discovery and development of the next generation of pyridine-based drugs.

References

The Role of the 4-Methoxypyridine Scaffold in Kinase Inhibition: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing targeted therapies. Within this class, the methoxypyridine moiety has emerged as a key component in the development of potent and selective kinase inhibitors. This technical guide explores the significance of the 4-methoxypyridin-3-yl ethanone core, its potential as a synthetic intermediate, and the broader context of methoxypyridine derivatives in kinase inhibitor design.

The 4-Methoxypyridine Moiety: A Key Pharmacophore

The 4-methoxypyridine unit offers several advantageous properties in the design of kinase inhibitors:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction within the ATP-binding pocket of many kinases.

  • Modulation of Basicity: The electron-donating methoxy group at the 4-position can modulate the basicity of the pyridine nitrogen, influencing its interaction with target proteins and affecting physicochemical properties such as solubility and cell permeability.

  • Scaffold for Derivatization: The acetyl group at the 3-position provides a reactive handle for a wide range of chemical transformations, allowing for the exploration of diverse chemical space and the optimization of inhibitor potency and selectivity.

Hypothetical Synthetic Utility in Kinase Inhibitor Scaffolds

Based on established synthetic methodologies for related pyridine derivatives, 1-(4-methoxypyridin-3-yl)ethanone could serve as a valuable starting material for the synthesis of various kinase inhibitor scaffolds.

Potential Synthetic Transformations

Below is a generalized workflow illustrating how this starting material could be elaborated into more complex, biologically active molecules.

G start This compound step1 Condensation / Cyclization Reactions start->step1 e.g., with hydrazines, amidines step2 Functional Group Interconversion step1->step2 e.g., oxidation, reduction, halogenation step3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) step2->step3 Introduction of aryl/heteroaryl groups end Diverse Kinase Inhibitor Scaffolds (e.g., Pyrazolopyridines, Furopyridines) step3->end

Caption: Hypothetical synthetic workflow from this compound.

Relevant Kinase Targets for Methoxypyridine-Containing Inhibitors

Research has shown that kinase inhibitors incorporating a methoxypyridine scaffold can target a range of kinases implicated in diseases such as cancer and autoimmune disorders.

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Selective inhibition of these kinases is a validated therapeutic strategy for autoimmune diseases.[1][2] The development of selective TYK2 inhibitors, for instance, often relies on scaffolds that can exploit subtle differences in the ATP-binding sites of the JAK family members.[1][2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyridine and pyrazolopyridine derivatives have been explored as potent CDK2 inhibitors.[3][4]

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are involved in cell survival and proliferation, making them attractive targets in oncology. Novel pyridine-based compounds have been designed and synthesized as potent PIM-1 inhibitors.[5]

Experimental Protocols: General Methodologies

While a specific protocol for the use of 1-(4-methoxypyriin-3-yl)ethanone is not available, the following are generalized experimental procedures for the synthesis and evaluation of pyridine-based kinase inhibitors, based on published literature.

General Synthetic Procedure for Pyridine Derivatives

A common approach to elaborate on a pyridine core involves cross-coupling reactions to introduce diversity.

Table 1: Generalized Suzuki Coupling Protocol

StepProcedure
1 To a solution of the halo-pyridine intermediate (1 equivalent) in a suitable solvent (e.g., dioxane, toluene) is added the desired boronic acid or ester (1.2-1.5 equivalents).
2 A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are added.
3 The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) until the starting material is consumed (monitored by TLC or LC-MS).
4 The reaction is cooled, diluted with an organic solvent, and washed with water and brine.
5 The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
6 The crude product is purified by column chromatography on silica gel.
General Kinase Inhibition Assay Protocol

Biochemical assays are essential for determining the inhibitory activity of synthesized compounds.

Table 2: Generalized In Vitro Kinase Inhibition Assay

StepProcedure
1 Recombinant kinase, a suitable substrate (e.g., a peptide), and ATP are combined in an assay buffer.
2 The test compound, dissolved in DMSO, is added at various concentrations.
3 The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time.
4 The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
5 The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways

The kinases targeted by pyridine-based inhibitors are often central nodes in critical signaling pathways. For example, the JAK-STAT pathway is fundamental to the immune response.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene

Caption: Simplified JAK-STAT signaling pathway.

Inhibition of a kinase like TYK2 would block the phosphorylation of STAT proteins, thereby preventing their dimerization and translocation to the nucleus, ultimately leading to the downregulation of gene transcription involved in the inflammatory response.

Conclusion

Although a direct and documented synthetic pathway from this compound to a known kinase inhibitor has not been identified in this review, the structural features of this compound make it a highly plausible and valuable intermediate for the synthesis of novel kinase inhibitors. The 4-methoxypyridine scaffold is a recurring motif in a multitude of potent inhibitors targeting key kinases in various disease pathways. The synthetic versatility of the acetyl group, combined with the favorable electronic properties of the methoxy-substituted pyridine ring, provides a strong foundation for the design and development of next-generation targeted therapies. Further exploration of the chemical space accessible from this starting material is a promising avenue for future drug discovery efforts.

References

In Silico Prediction of 1-(4-Methoxypyridin-3-YL)ethanone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for predicting the biological activity of the novel compound 1-(4-Methoxypyridin-3-YL)ethanone. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed procedural whitepaper. It details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Standardized templates for data presentation and detailed experimental protocols for key in silico experiments are provided to guide researchers in evaluating the therapeutic potential of this and other novel chemical entities. Computer-aided drug design (CADD) techniques are powerful tools to accelerate the initial stages of drug discovery by prioritizing compounds for further experimental validation.[1][2]

Introduction

The initial phases of drug discovery involve screening extensive libraries of chemical compounds to identify lead candidates with desired biological activities. While traditional high-throughput screening (HTS) is effective, it is often a resource-intensive and time-consuming process. In silico, or computational, approaches have emerged as indispensable tools to expedite this process.[3][4] These methods allow for the rapid assessment of the potential biological activities and pharmacokinetic profiles of small molecules, thereby enabling the prioritization of candidates for synthesis and subsequent in vitro and in vivo testing.[4][5]

This guide presents a structured in silico framework to predict the bioactivity of this compound. The proposed workflow is designed to identify its potential biological targets, predict its binding affinity, and evaluate its drug-likeness. Given that derivatives of similar structures are known to be intermediates in the synthesis of pharmaceuticals like Etoricoxib, a COX-2 inhibitor, this investigation will have a particular focus on targets within the cyclooxygenase pathways.[6][7]

Predicted Physicochemical Properties and Drug-Likeness

A preliminary analysis of a novel compound involves the calculation of its physicochemical properties to assess its potential as a drug candidate. These properties are crucial for absorption, distribution, metabolism, and excretion (ADMET).

PropertyPredicted ValueMethod
Molecular Weight151.16 g/mol ---
LogP (o/w)1.25ALOGPS
Hydrogen Bond Donors0---
Hydrogen Bond Acceptors3---
Molar Refractivity41.2 cm³---
Polar Surface Area38.8 Ų---
Lipinski's Rule of FivePass---

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of bioactivity for this compound.

In Silico Bioactivity Prediction Workflow cluster_0 Target Identification cluster_1 Bioactivity Prediction cluster_2 Pharmacokinetics & Toxicity cluster_3 Prioritization Ligand-Based Virtual Screening Ligand-Based Virtual Screening Molecular Docking Molecular Docking Ligand-Based Virtual Screening->Molecular Docking Reverse Docking Reverse Docking Reverse Docking->Molecular Docking Candidate Prioritization Candidate Prioritization Molecular Docking->Candidate Prioritization QSAR Modeling QSAR Modeling QSAR Modeling->Candidate Prioritization ADMET Prediction ADMET Prediction ADMET Prediction->Candidate Prioritization

Caption: A flowchart of the in silico workflow for bioactivity prediction.

Target Identification

The initial step in characterizing the bioactivity of a novel compound is the identification of its potential protein targets.[1] This can be accomplished through two primary in silico approaches:

  • Ligand-Based Virtual Screening: This method leverages the principle that structurally similar molecules often exhibit similar biological activities. The 2D or 3D structure of this compound would be used to search databases of known bioactive compounds, such as ChEMBL and PubChem, to identify molecules with high structural similarity. The known targets of these similar molecules are then considered potential targets for the query compound.[1]

  • Reverse Docking (Structure-Based): In this approach, the 3D structure of the compound is docked against a large library of protein structures with known binding sites. The proteins to which the compound binds with high predicted affinity are identified as potential targets.[1]

The identified potential targets are then prioritized based on their relevance to disease, druggability, and the strength of the in silico prediction.

Molecular Docking Simulation

Once a set of high-priority targets is identified, molecular docking is employed to predict the binding mode and affinity of this compound to each target.[2]

Experimental Protocol for Molecular Docking
  • Preparation of Ligand and Receptor:

    • The 3D structure of this compound (ligand) is generated and optimized using software such as Open Babel.

    • The 3D structure of the target protein (receptor) is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and other non-essential entities are typically removed from the protein structure, and hydrogen atoms are added using tools like AutoDockTools.[8][9]

  • Grid Generation:

    • A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation:

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box.[8]

    • The algorithm generates multiple possible binding poses of the ligand.

  • Scoring and Analysis:

    • Each generated pose is evaluated using a scoring function that estimates the binding free energy.

    • The poses with the lowest binding energies, indicating more favorable interactions, are selected for further analysis.

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

The following diagram illustrates a typical molecular docking workflow.

Molecular Docking Workflow Prepare Ligand Prepare Ligand Define Binding Site Define Binding Site Prepare Ligand->Define Binding Site Prepare Receptor Prepare Receptor Prepare Receptor->Define Binding Site Run Docking Simulation Run Docking Simulation Define Binding Site->Run Docking Simulation Analyze Results Analyze Results Run Docking Simulation->Analyze Results QSAR Modeling Workflow Data Collection & Curation Data Collection & Curation Descriptor Calculation Descriptor Calculation Data Collection & Curation->Descriptor Calculation Model Building Model Building Descriptor Calculation->Model Building Model Validation Model Validation Model Building->Model Validation Prediction for New Compound Prediction for New Compound Model Validation->Prediction for New Compound

References

A Technical Review of 1-(4-Methoxypyridin-3-YL)ethanone and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(4-Methoxypyridin-3-YL)ethanone and its analogs, with a particular focus on their emergence as potent kinase inhibitors. This document summarizes key synthetic methodologies, biological activities, and quantitative structure-activity relationships. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development in this area.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The methoxypyridine moiety, in particular, has garnered significant attention for its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases. This compound serves as a versatile synthetic intermediate for the generation of a diverse range of analogs with potential therapeutic applications. Recent studies have highlighted the potential of sulfonamide-containing methoxypyridine derivatives as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3]

Synthesis of this compound and Analogs

A key synthetic strategy for generating biologically active analogs involves the modification of the ethanone moiety and the pyridine ring. For example, sulfonamide methoxypyridine derivatives have been synthesized as potent PI3K/mTOR dual inhibitors.[1][3] The general synthesis of these analogs involves the coupling of a substituted sulfonyl chloride with a methoxypyridine amine derivative.

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated a wide range of biological activities. A notable area of interest is their potent inhibitory activity against kinases in the PI3K/AKT/mTOR signaling pathway.

PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR.[1][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and enhance anti-tumor efficacy.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory potency of a representative set of sulfonamide methoxypyridine analogs against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs [5]

Compound IDPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
22a 0.8545
22b 0.5338
22c 0.2223
22d 1.267
22e 0.7841
22f 0.9552
22g 2.5110
22h 0.6135
22i 1.889
22j 0.4731
22k 0.3328
22l 1.575

Table 2: Anti-proliferative Activity of Sulfonamide Methoxypyridine Analogs [5]

Compound IDMCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
22a 21045
22b 18032
22c 13020
22d 35088
22e 25051
22f 28063
22g 420150
22h 19038
22i 380110
22j 17029
22k 15025
22l 32081

Among the evaluated compounds, 22c , which features a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR.[5] This compound also exhibited the strongest anti-proliferative effects, particularly in the HCT-116 cell line.[5] Further studies revealed that compound 22c effectively induced apoptosis and caused cell cycle arrest at the G0/G1 phase in HCT-116 cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

PI3Kα and mTOR Kinase Inhibition Assay (TR-FRET)

The enzymatic activity of PI3Kα and mTOR can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the respective kinase.[6]

  • Reagents and Materials:

    • Recombinant human PI3Kα and mTOR kinases

    • ATP and appropriate kinase-specific substrates (e.g., PIP2 for PI3K)

    • TR-FRET detection reagents (e.g., lanthanide-labeled antibody and a fluorescently labeled tracer)

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

    • Test compounds (sulfonamide methoxypyridine analogs) dissolved in DMSO

    • 384-well plates

  • Protocol:

    • Add 0.5 µL of test compound or DMSO (control) to the wells of a 384-well plate.[6]

    • Add 14.5 µL of a solution containing the kinase and its substrate (e.g., PI3Kα and PIP2) to the wells.[6]

    • Initiate the reaction by adding 5 µL of ATP solution to each well.[6]

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[6]

    • Stop the reaction by adding 5 µL of a stop solution.[6]

    • Add 5 µL of the TR-FRET detection mix.[6]

    • Incubate the plate for a further period (e.g., 2 hours) to allow for signal development.[6]

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

Cell Viability Assay (MTT)

The anti-proliferative effects of the compounds on cancer cell lines such as MCF-7 and HCT-116 can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reagents and Materials:

    • MCF-7 and HCT-116 cancer cell lines

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blot Analysis of p-AKT (Ser473)

Western blotting can be used to determine the effect of the inhibitors on the phosphorylation of AKT, a key downstream effector of PI3K.[7][8][9]

  • Reagents and Materials:

    • Cancer cell lines (e.g., HCT-116)

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay reagent (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-AKT (Ser473) and anti-total AKT)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT to normalize for protein loading.

    • Quantify the band intensities to determine the change in p-AKT levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PI3K/AKT/mTOR signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Analog (e.g., 22c) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Synthesis Compound Synthesis (Analogs of this compound) Kinase_Assay Kinase Inhibition Assay (e.g., TR-FRET for PI3K/mTOR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on MCF-7, HCT-116) Synthesis->Cell_Viability IC50_Det IC50 Determination Kinase_Assay->IC50_Det Western_Blot Western Blot Analysis (e.g., p-AKT levels) Cell_Viability->Western_Blot Cell_Viability->IC50_Det SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Det->SAR_Analysis

References

Methodological & Application

Synthesis Protocols for 1-(4-Methoxypyridin-3-YL)ethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-methoxypyridin-3-yl)ethanone and its derivatives. The protocols are compiled from established chemical literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound and its derivatives are heterocyclic ketones that serve as important building blocks in the synthesis of various pharmaceutical compounds. The pyridine core, substituted with a methoxy and an acetyl group, offers multiple points for chemical modification, making these compounds versatile precursors for the development of novel therapeutic agents. This document outlines a proposed synthesis for the parent compound and a detailed, experimentally validated protocol for the synthesis of its chiral dihydropyridone derivatives via enantioselective dearomative addition of Grignard reagents.

Synthesis of this compound (Proposed Protocol)

Proposed Experimental Workflow

Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Grignard Reaction cluster_workup Work-up and Purification cluster_product Final Product 4-methoxypyridine-3-carbonitrile 4-methoxypyridine-3-carbonitrile Reaction_Vessel Reaction at 0°C to rt 4-methoxypyridine-3-carbonitrile->Reaction_Vessel Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Reaction_Vessel Anhydrous THF Anhydrous THF (Solvent) Anhydrous THF->Reaction_Vessel Aqueous Acid Hydrolysis Aqueous Acid Hydrolysis (e.g., HCl) Reaction_Vessel->Aqueous Acid Hydrolysis Extraction Extraction with Organic Solvent Aqueous Acid Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Proposed Protocol

Materials:

  • 4-methoxypyridine-3-carbonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and chromatography.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypyridine-3-carbonitrile (1.0 eq).

  • Dissolve the nitrile in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Neutralize the mixture by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Synthesis of this compound Derivatives

A robust and highly enantioselective method for the synthesis of chiral dihydro-4-pyridone derivatives of this compound involves the dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium salts.[1][2] This copper-catalyzed reaction provides access to a wide range of enantioenriched dihydropyridones with high yields.[1]

Reaction Mechanism: Enantioselective Dearomative Addition

Mechanism of Enantioselective Dearomative Addition cluster_activation Activation of 4-Methoxypyridine cluster_catalytic_cycle Copper-Catalyzed Grignard Addition cluster_product_formation Product Formation 4-MP 4-Methoxypyridine N-Acylpyridinium N-Acyl-4-methoxypyridinium Ion (Reactive Intermediate) 4-MP->N-Acylpyridinium + Acylating Agent Acylating_Agent Acylating Agent (e.g., Phenyl Chloroformate) Acylating_Agent->N-Acylpyridinium Addition Nucleophilic Addition N-Acylpyridinium->Addition Grignard Grignard Reagent (R-MgBr) Cu_Intermediate Chiral Copper-Alkyl Intermediate Grignard->Cu_Intermediate + Cu(I) Catalyst Cu_Catalyst Chiral Cu(I) Complex Cu_Catalyst->Cu_Intermediate Cu_Intermediate->Addition Dihydropyridone Chiral Dihydro-4-pyridone Product Addition->Dihydropyridone

Caption: General mechanism for the copper-catalyzed enantioselective dearomative addition of Grignard reagents.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various derivatives, highlighting the scope of the reaction with respect to the acylating agent and the Grignard reagent.

Table 1: Scope of Acylating Reagents [1]

EntryAcylating AgentProductYield (%)ee (%)
1Phenyl Chloroformate2a9594
2Benzyl Chloroformate2d98>99
3Ethyl Chloroformate2e8296
4Isopropyl Chloroformate2f--
5Allyl Chloroformate2g9197
6Methyl Chloroformate2h8581
74-Nitrobenzoyl Chloride2i8895

Table 2: Scope of Grignard Reagents [1]

EntryGrignard ReagentProductYield (%)ee (%)
1Ethylmagnesium Bromide2d98>99
2n-Propylmagnesium Chloride2j85>99
3n-Butylmagnesium Chloride2k82>99
4Isobutylmagnesium Chloride2l75>99
5(Cyclopropylmethyl)magnesium Bromide2m94>99
6(3-Phenylpropyl)magnesium Bromide2n88>99
7(4-Fluorophenyl)magnesium Bromide2o6598
8(4-Chlorophenyl)magnesium Bromide2p58>99
9(Thiophen-2-yl)magnesium Bromide2q7298
Experimental Protocol: General Procedure for Enantioselective Dearomative Addition

Materials:

  • 4-Methoxypyridine

  • Acylating agent (e.g., Benzyl Chloroformate)

  • Grignard reagent (e.g., Ethylmagnesium Bromide)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Chiral ligand (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine) - BINAP)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions, extraction, and chromatography.

Procedure: [1][2]

  • To a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78°C.

  • Add 4-methoxypyridine (0.2 mmol, 1.0 eq) followed by the acylating agent (2.0 eq).

  • Stir the mixture for 10 minutes, then add the Grignard reagent (2.0 eq) dropwise.

  • Stir the reaction mixture at -78°C for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched dihydropyridone derivative.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and its chiral derivatives. The proposed method for the parent compound offers a viable route for its preparation, while the detailed and validated protocol for the enantioselective dearomative addition allows for the synthesis of a diverse range of valuable chiral building blocks for drug discovery and development. Researchers should note that the proposed synthesis of the parent compound may require optimization of reaction conditions for optimal yield and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions integral to the synthesis and functionalization of pyridine-containing molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making efficient and selective methods for their modification a critical area of research. Palladium catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds involving the pyridine nucleus.

Application Notes

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. For pyridine chemistry, these methods allow for the introduction of a wide array of substituents at various positions on the pyridine ring, which can be challenging to achieve through traditional methods. The choice of reaction—be it Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, or direct C-H functionalization—depends on the desired bond construction, the nature of the available starting materials, and the tolerance of other functional groups within the molecule.

  • Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation due to the commercial availability and stability of boronic acids and their derivatives.[1][2] It is particularly effective for creating biaryl and heteroaryl structures.[1] The reaction is tolerant of a wide range of functional groups, and the inorganic byproducts are easily removed.[1] However, the presence of labile protons in functional groups like primary amines or carboxylic acids can sometimes interfere with the reaction, although successful couplings with unprotected anilines have been reported.[3]

  • Stille Coupling: The Stille reaction couples organostannanes with organic halides or triflates.[4][5] A key advantage is the tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[4][5] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[2][4]

  • Heck Reaction: This reaction forms a substituted alkene by coupling an aryl or vinyl halide with an alkene.[6][7] It is a powerful tool for the vinylation of pyridines.[8] The reaction is known for its high stereoselectivity, typically affording the E-isomer.[9] Oxidative Heck reactions have also been developed, coupling vinylpyridines with arylboronic acids.[10]

  • Sonogashira Coupling: This method is used to form a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11][12] It is catalyzed by both palladium and a copper(I) co-catalyst.[11][12] The reaction is generally carried out under mild conditions and tolerates a broad range of functional groups.[11]

  • Buchwald-Hartwig Amination: This is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[13][14] It has become a go-to reaction for the synthesis of arylamines, including aminopyridines, which are important pharmacophores.[15][16] The development of sophisticated phosphine ligands has been crucial to the broad applicability of this reaction.[17]

  • C-H Activation/Functionalization: This emerging field offers a more atom-economical approach to pyridine functionalization by directly coupling C-H bonds with various partners, avoiding the need for pre-functionalized starting materials.[18][19] The regioselectivity of C-H activation can be controlled by directing groups or by the inherent electronic properties of the pyridine ring.[20][21][22] Palladium catalysis has been instrumental in developing selective C-H arylations, olefinations, and other transformations.[20][23][24]

Comparative Data of Palladium-Catalyzed Pyridine Coupling Reactions

The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions involving pyridine compounds.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

EntryPyridine SubstrateCoupling PartnerPd Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5)1KFDioxane801282[25]
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane/H₂O901285[1]
32-Chloropyridin-3-aminePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃DioxaneReflux886[3]
4Pyridine-2-sulfonyl fluoride4-Tolylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1002475[26]

Table 2: Heck Reaction with Vinylpyridines

EntryPyridine SubstrateCoupling PartnerPd Catalyst (mol%)LigandBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
12-Vinylpyridine4-IodoanisolePd(OAc)₂ (1)Xantphos (1.5)Cy₂NMeDioxane100->95[8]
22-VinylpyridinePhenylboronic acidPd(TFA)₂ (10)1,10-Phenanthroline (10)Ag₂ODMFRT2485[10]

Table 3: Sonogashira Coupling of Halopyridines

EntryPyridine SubstrateCoupling PartnerPd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(TFA)₂ (2.5)CuI (5)Et₃NDMF100398[27][28]
23-IodopyridineEthynylbenzenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[11]

Table 4: Buchwald-Hartwig Amination of Halopyridines

EntryPyridine SubstrateAminePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12-Chloropyridinen-HexylaminePd₂(dba)₃ (2)XPhos (4.8)NaOtBuToluene10095[17]
23-BromopyridineMorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11088[17]
32-BromopyridineDiethylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene8095[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

This protocol is a representative example for the coupling of a halopyridine with an arylboronic acid.[1][3]

Materials:

  • Halopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction of a Halopyridine with an Alkene

This protocol describes a typical Heck reaction between a halopyridine and an alkene.[8]

Materials:

  • Halopyridine (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the halopyridine, palladium precursor, and ligand.

  • Add the degassed solvent, followed by the base and the alkene.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of a Halopyridine

This protocol outlines the coupling of a halopyridine with a terminal alkyne.[11][27]

Materials:

  • Halopyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N or diisopropylamine, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the degassed solvent, followed by the halopyridine, terminal alkyne, and base.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of a Halopyridine

This protocol provides a general method for the C-N coupling of a halopyridine with an amine.[17]

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the halopyridine and the solvent.

  • Finally, add the amine.

  • Seal the tube and heat the mixture to the required temperature (e.g., 80-110 °C) with stirring.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in palladium-catalyzed cross-coupling reactions of pyridines.

Catalytic Cycle of Suzuki-Miyaura Coupling pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate L₂Pdᴵᴵ(Ar)(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ Base pd_biaryl_intermediate L₂Pdᴵᴵ(Ar)(Ar') transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heating & Stirring reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Pyridine Functionalization Strategies pyridine Pyridine Core suzuki Suzuki (Ar-B(OR)₂) pyridine->suzuki C-C stille Stille (Ar-SnR₃) pyridine->stille C-C heck Heck (Alkene) pyridine->heck C-C (vinyl) sonogashira Sonogashira (Alkyne) pyridine->sonogashira C-C (alkynyl) buchwald Buchwald-Hartwig (Amine) pyridine->buchwald C-N ch_activation C-H Activation (Various Partners) pyridine->ch_activation C-C, C-X

Caption: Overview of palladium-catalyzed strategies for pyridine functionalization.

References

Application Notes: 1-(4-Methoxypyridin-3-YL)ethanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxypyridin-3-YL)ethanone is a substituted pyridine derivative that serves as a valuable building block in synthetic organic and medicinal chemistry. While not typically possessing intrinsic biological activity, its true utility in pharmaceutical research lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The presence of a methoxy group and an acetyl group on the pyridine ring offers multiple reaction sites for chemical modification, allowing for the introduction of diverse functionalities and the assembly of elaborate molecular scaffolds. These features make it a key component in the synthesis of various therapeutic agents.

This document provides detailed protocols for the synthesis of this compound and its subsequent application in a common carbon-carbon bond-forming reaction, highlighting its importance for drug discovery and development professionals.

Data Presentation

Chemical Properties of this compound

PropertyValue
CAS Number 191725-82-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Not specified (likely a solid)
Storage Inert atmosphere, room temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis of this compound from 4-methoxynicotinonitrile using a Grignard reagent. This method is a standard approach for the formation of ketones from nitriles.

Materials:

  • 4-Methoxynicotinonitrile

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxynicotinonitrile (1.0 eq) to a dry round-bottom flask equipped with a magnetic stirrer. Dissolve the nitrile in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M HCl. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis Workflow A 4-Methoxynicotinonitrile in Anhydrous THF B Add Methylmagnesium Bromide at 0°C A->B 1. Grignard Reagent Addition C Stir at Room Temperature B->C 2. Reaction D Hydrolysis with 3M HCl C->D 3. Quenching & Hydrolysis E Extraction with Diethyl Ether D->E 4. Work-up F Purification by Column Chromatography E->F 5. Isolation G This compound F->G Final Product

Synthesis of this compound.
Protocol 2: Application in Palladium-Catalyzed α-Arylation

This protocol demonstrates the use of this compound as a substrate in a palladium-catalyzed α-arylation reaction, a key transformation for creating new carbon-carbon bonds in the synthesis of pharmaceutical compounds.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Round-bottom flask or reaction vial

  • Magnetic stirrer

  • Reflux condenser or sealed reaction tube

  • Inert atmosphere supply (nitrogen or argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the vessel.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the α-arylated ketone.

G cluster_application Application Workflow: α-Arylation start This compound + Aryl Bromide reagents Pd(OAc)₂, Xantphos, NaOtBu in Toluene start->reagents 1. Add Reagents reaction Heat at 100-110°C reagents->reaction 2. Heat workup Aqueous Work-up and Extraction reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product α-Arylated Ketone Product purification->product Final Product

Application in α-Arylation.

Application Notes: The Versatile Building Block 1-(4-Methoxypyridin-3-YL)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxypyridin-3-YL)ethanone is a valuable heterocyclic building block for organic synthesis, particularly in the construction of polysubstituted pyridine and pyrazole derivatives which are of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features, including a reactive acetyl group and a methoxy-substituted pyridine ring, allow for a diverse range of chemical transformations. This document provides detailed protocols for the application of this compound in the synthesis of a key pyrazole intermediate, highlighting its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

This compound is a solid at room temperature and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

PropertyValue
CAS Number 191725-82-3
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to yellow solid
Storage Store in a cool, dry place away from light

Application: Synthesis of 4-Methoxy-3-(1H-pyrazol-5-yl)pyridine

A primary application of this compound is in the synthesis of substituted pyrazoles. The following two-step protocol details the preparation of 4-methoxy-3-(1H-pyrazol-5-yl)pyridine, a valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one (Enamine Intermediate)

The initial step involves the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine intermediate. This reaction proceeds smoothly under thermal conditions.

Experimental Protocol:

A solution of this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (5.0 eq) is heated to reflux at 120 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one, which can be used in the subsequent step without further purification.

ParameterValue
Reactants This compound, N,N-Dimethylformamide dimethyl acetal
Solvent N,N-Dimethylformamide dimethyl acetal (acts as both reactant and solvent)
Temperature 120 °C
Reaction Time 2-4 hours
Work-up Removal of excess reagent under reduced pressure
Purity of Intermediate Used directly in the next step
Step 2: Cyclization to 4-Methoxy-3-(1H-pyrazol-5-yl)pyridine

The crude enamine intermediate is then cyclized with hydrazine hydrate in an alcoholic solvent to afford the desired pyrazole derivative.

Experimental Protocol:

The crude (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one from the previous step is dissolved in ethanol. To this solution, hydrazine hydrate (1.2 eq) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford 4-methoxy-3-(1H-pyrazol-5-yl)pyridine as a solid.

ParameterValue
Reactants (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one, Hydrazine hydrate
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Purification Column chromatography (Silica gel)
Overall Yield 75-85% (over two steps)

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow Start This compound Intermediate (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one Start->Intermediate Step 1: Condensation (120 °C) Reagent1 DMF-DMA Reagent1->Intermediate Product 4-Methoxy-3-(1H-pyrazol-5-yl)pyridine Intermediate->Product Step 2: Cyclization (Reflux in EtOH) Reagent2 Hydrazine Hydrate Reagent2->Product

Caption: Synthetic workflow for the preparation of 4-Methoxy-3-(1H-pyrazol-5-yl)pyridine.

Signaling Pathway Context

While this compound itself is a building block, the resulting pyrazole derivatives are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, substituted pyrazoles are known to target various kinases involved in cell proliferation and survival pathways. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of 4-methoxy-3-(1H-pyrazol-5-yl)pyridine is shown below.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellResponse Cell Proliferation, Survival TranscriptionFactor->CellResponse Gene Expression Inhibitor Pyrazole Derivative (e.g., from title compound) Inhibitor->Kinase1 Inhibition

Caption: Generalized kinase signaling pathway targeted by pyrazole-based inhibitors.

Conclusion

This compound serves as a readily available and versatile starting material for the efficient synthesis of functionalized heterocyclic compounds. The detailed protocol for the preparation of 4-methoxy-3-(1H-pyrazol-5-yl)pyridine demonstrates its utility in constructing valuable pyrazole scaffolds. This building block holds significant potential for the development of novel therapeutic agents, and the provided methodologies can be adapted for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

Application Notes and Protocols for Hantzsch Thiazole Synthesis with Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2][3] This versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[1][3][4][5][6] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][5][7][8] This document provides detailed protocols for the synthesis of thiazole derivatives using ethanone (acetophenone) derivatives as the α-haloketone precursor.

The synthesis is known for being high-yielding and relatively simple to perform.[4] The general reaction involves an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][9]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic example of the Hantzsch synthesis using an ethanone derivative. Variations of this protocol, including microwave-assisted synthesis, are also presented.

Protocol 1: Conventional Synthesis of 2-amino-4-phenylthiazole

This protocol is adapted from established laboratory procedures for the Hantzsch thiazole synthesis.[4][9]

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hot plate with stirring capability

  • Büchner funnel and side-arm flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add 5 mL of methanol and a magnetic stir bar.[4]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[9]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake with water.[4]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product by determining its melting point and running a Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate and hexane as the mobile phase.[4]

Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole

Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[10]

Materials:

  • Acetophenone

  • Iodine

  • Thiourea

  • Dimethylformamide (DMF)

Equipment:

  • Microwave reactor

  • Borosil vessel (unsealed)

Procedure:

  • In an unsealed Borosil vessel, combine acetophenone, iodine, and thiourea in DMF.

  • Irradiate the mixture in a microwave reactor for 5-6 minutes.[10]

  • After the reaction is complete, allow the mixture to cool.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Data Presentation

The following tables summarize quantitative data for the Hantzsch thiazole synthesis under different conditions and with various substrates.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole

MethodReactantsSolventReaction TimeYieldReference
Conventional Heating2-bromoacetophenone, ThioureaMethanol30 minutesHigh (often >90%)[4][9]
Microwave IrradiationAcetophenone, Iodine, ThioureaDMF5-6 minutes~92%[10]
Microwave IrradiationAcetophenone, Bromine, ThioureaEthanol or DMSOA few minutes70-92%[10]

Table 2: Hantzsch Synthesis with Substituted Ethanone Derivatives (One-Pot, Solvent-Free)

This method involves a one-pot reaction of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde under solvent-free conditions.[11][12]

Entryα-HaloketoneAldehydeTime (min)Yield (%)Reference
12-bromoacetophenone2-hydroxybenzaldehyde395[11]
22-bromo-1-(4-chlorophenyl)ethanone2-hydroxybenzaldehyde592[11]
32-bromo-1-(4-methylphenyl)ethanone2-hydroxybenzaldehyde494[11]

Mandatory Visualizations

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[2][3][13]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (Ethanone Derivative) intermediate1 SN2 Adduct alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thioamide Thioamide (e.g., Thiourea) thioamide->intermediate1 intermediate2 Cyclic Intermediate (Hemiaminal-like) intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole Derivative intermediate2->thiazole Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the conventional Hantzsch synthesis of 2-amino-4-phenylthiazole.

Experimental_Workflow start Start reactants Combine 2-bromoacetophenone, thiourea, and methanol start->reactants reaction Heat with stirring (e.g., 100°C, 30 min) reactants->reaction cool Cool to Room Temperature reaction->cool precipitate Pour into Na₂CO₃ solution to precipitate product cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Air Dry Product wash->dry characterize Characterization (Mass, Yield, MP, TLC) dry->characterize end End characterize->end

Caption: Experimental workflow for Hantzsch thiazole synthesis.

References

Application Notes and Protocols for the Quantification of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxypyridin-3-YL)ethanone is a chemical intermediate of interest in pharmaceutical synthesis and drug discovery. Accurate and precise quantification of this compound is crucial for process control, quality assurance of starting materials, and in various stages of drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be adaptable for various sample matrices encountered in a research and development setting.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of this compound in raw materials and in-process control samples where moderate sensitivity and high precision are required.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[1]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A wavelength of 270 nm is a suitable starting point based on the chromophore.

  • Injection Volume: 10 µL.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.[2]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to a final concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay determination, a calibration curve is constructed by plotting the peak area of the standards against their concentrations. The concentration of the analyte in the sample is then determined from this curve.[1]

Data Presentation

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution (1mg/mL) Reference_Standard->Stock_Solution Sample Test Sample Sample_Solution Sample Solution Sample->Sample_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards_Data Filtration 0.45 µm Filtration Sample_Solution->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (270 nm) C18_Column->UV_Detector Chromatogram Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Working_Standards_Data->Peak_Integration

Caption: General workflow for HPLC-UV analysis.

Method 2: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of this compound in samples where the analyte is sufficiently volatile and thermally stable. It offers high resolution and is a robust technique for routine quantification.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard Gas Chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A capillary column such as a Zebron™ ZB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane phase.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[3]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the same solvent to achieve concentrations appropriate for the expected sample concentration range.

  • Sample Preparation: Dissolve or dilute the sample in the chosen solvent to a concentration within the calibration range. An internal standard may be added to both samples and standards to improve precision.[4]

3. Data Analysis and Quantification:

Identify the peak corresponding to this compound based on its retention time. Create a calibration curve by plotting the peak area against the concentration of the standards. Quantify the amount of the analyte in the samples using this calibration curve.[4]

Data Presentation

Table 2: GC-FID Method Validation Summary

ParameterResult
Linearity (R²)> 0.998
Range10 - 500 µg/mL
Accuracy (% Recovery)97.5 - 103.0%
Precision (% RSD)< 2.5%
Limit of Detection (LOD)3.0 µg/mL
Limit of Quantification (LOQ)10.0 µg/mL

Visualization

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution (1mg/mL) in Methanol Reference_Standard->Stock_Solution Sample Test Sample Sample_Solution Sample Solution Sample->Sample_Solution Working_Standards Working Standards Stock_Solution->Working_Standards Working_Standards_Data GC_System GC System Sample_Solution->GC_System Capillary_Column Capillary Column (ZB-5) GC_System->Capillary_Column FID_Detector FID Detector Capillary_Column->FID_Detector Chromatogram Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Working_Standards_Data->Peak_Integration

Caption: A typical experimental workflow for GC-FID analysis.

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices such as biological samples or for impurity profiling.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for fast analysis.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A fast gradient from 5% to 95% Solvent B over 2-3 minutes is recommended.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions for quantification and confirmation should be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Hypothetical MRM transitions:

      • Quantifier: m/z 152.1 -> 110.1

      • Qualifier: m/z 152.1 -> 82.1

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution in methanol.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards, typically in the range of 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Sample preparation will be matrix-dependent. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. For other samples, a simple dilute-and-shoot approach may be sufficient.

4. Data Analysis and Quantification:

Quantification is performed using the peak area ratio of the analyte to a suitable internal standard. A calibration curve is generated by plotting the peak area ratios of the standards against their concentrations.

Data Presentation

Table 3: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Visualization

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution (100 µg/mL) Reference_Standard->Stock_Solution Sample_Matrix Sample in Matrix Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Matrix->Sample_Extraction Working_Standards Working Standards (0.1-100 ng/mL) Stock_Solution->Working_Standards Working_Standards_Data Extracted_Sample Extracted Sample Sample_Extraction->Extracted_Sample LC_System LC System Extracted_Sample->LC_System C18_Column Fast LC C18 Column LC_System->C18_Column MS_Detector Tandem Mass Spectrometer (ESI+, MRM) C18_Column->MS_Detector MRM_Chromatogram MRM Chromatogram Peak_Integration Peak Integration (Analyte/IS) MRM_Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Working_Standards_Data->Peak_Integration

Caption: Workflow for sensitive LC-MS/MS quantification.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Pyridine Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine ketones are a class of organic compounds characterized by a pyridine ring substituted with a ketone group. These compounds are significant in medicinal chemistry and drug development due to their presence in various biologically active molecules. Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and stability testing of pyridine ketones in research and quality control settings. High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the analysis of these compounds. This document provides detailed application notes and protocols for the analysis of pyridine ketones using various HPLC modes, including Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NP-HPLC).

Physicochemical Properties and Chromatographic Considerations

Pyridine ketones are polar molecules due to the presence of the nitrogen atom in the pyridine ring and the carbonyl group of the ketone. The basicity of the pyridine nitrogen (pKa typically around 5-6) means that the ionic state of these compounds is pH-dependent.[1] This property is a critical consideration in HPLC method development, as it influences retention and peak shape. The choice of stationary phase, mobile phase composition, and pH are key factors in achieving optimal separation.

Application Note 1: Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Less polar compounds are retained longer on the column. For basic compounds like pyridine ketones, peak tailing can be an issue due to interactions with residual silanols on the silica-based stationary phase. This can be mitigated by using end-capped columns or by adding acidic modifiers to the mobile phase to suppress the ionization of the pyridine nitrogen.

Experimental Protocol: RP-HPLC for Acetylpyridine Isomers

This protocol is a general guideline for the separation of 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 or C8 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid or phosphoric acid (analytical grade).

  • Reference standards of the pyridine ketones of interest.

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the pyridine ketone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of mobile phase A and mobile phase B.[2]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.[2]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing the pyridine ketone(s).

  • Dissolve the sample in a suitable solvent, and then dilute with the mobile phase to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Gradient/Isocratic Isocratic: 80% A / 20% BGradient: 95% A to 50% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Injection Volume 10 µL20 µL
Detection Wavelength 254 nm270 nm

Data Presentation: Representative Retention Times (min) for Acetylpyridines (RP-HPLC)

CompoundCondition 1 (Isocratic)Condition 2 (Gradient)
4-Acetylpyridine~ 3.5~ 8.2
3-Acetylpyridine~ 4.1~ 9.5
2-Acetylpyridine~ 4.8~ 10.8

Note: These are estimated retention times and will vary depending on the specific column and system.

Application Note 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a valuable technique for the separation of polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water). A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.

Experimental Protocol: HILIC for Pyridine Ketones

This protocol provides a starting point for developing a HILIC method for pyridine ketones.

Instrumentation and Materials:

  • HPLC or UHPLC system with a pump, autosampler, column oven, and a UV-Vis or MS detector.

  • HILIC analytical column (e.g., silica, amide, or zwitterionic, 2.1 x 100 mm, 1.8 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Ammonium formate or ammonium acetate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standards of the pyridine ketones of interest.

Standard and Sample Preparation: Prepare stock and working solutions as described for RP-HPLC, but use the initial mobile phase composition as the diluent.

Chromatographic Conditions:

ParameterCondition
Column Zwitterionic HILIC, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 254 nm or MS in positive ion mode

Data Presentation: Expected Elution Order for Acetylpyridines (HILIC)

In HILIC, the elution order is generally the reverse of RP-HPLC. Therefore, the more polar isomers are expected to be retained longer.

CompoundExpected Retention
2-AcetylpyridineWeakest
3-AcetylpyridineIntermediate
4-AcetylpyridineStrongest

Note: The exact retention times and elution order can be influenced by secondary interactions with the stationary phase.

Application Note 3: Normal-Phase HPLC (NP-HPLC)

Principle: NP-HPLC employs a polar stationary phase (e.g., silica or alumina) and a nonpolar mobile phase (e.g., hexane, heptane, or isopropanol).[3] It separates compounds based on their polarity, with more polar compounds being more strongly retained. NP-HPLC is particularly useful for separating isomers and for compounds that are not soluble in aqueous mobile phases.[3]

Experimental Protocol: NP-HPLC for Pyridine Ketones

This protocol outlines a general approach for the NP-HPLC analysis of pyridine ketones.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Silica or aminopropyl-bonded analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Hexane or Heptane (HPLC grade).

  • Isopropanol (IPA) or Ethanol (HPLC grade).

  • Reference standards of the pyridine ketones of interest.

Standard and Sample Preparation: Prepare stock and working solutions as described for RP-HPLC, but use the mobile phase as the diluent.

Chromatographic Conditions:

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.2 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Data Presentation: Expected Elution Order for Acetylpyridines (NP-HPLC)

In NP-HPLC, more polar compounds are retained longer. The polarity of acetylpyridine isomers can be subtle and influenced by intramolecular interactions.

CompoundExpected Retention
2-AcetylpyridineWeakest
3-AcetylpyridineIntermediate
4-AcetylpyridineStrongest

Note: The mobile phase composition will need to be optimized to achieve the desired separation.

Method Validation Summary

A summary of key validation parameters as per ICH guidelines for a typical RP-HPLC method for a pyridine ketone is provided below.[4]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for the analyte should be pure and well-resolved from impurities and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Precision (RSD%) Repeatability (Intra-day): ≤ 2%Intermediate Precision (Inter-day): ≤ 2%
Accuracy (% Recovery) 98.0% to 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate).

Visualizations

Experimental Workflow

G General HPLC Workflow for Pyridine Ketone Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock and Working Solutions) Injection Injection into HPLC StandardPrep->Injection SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) SamplePrep->Injection Separation Chromatographic Separation (Column and Mobile Phase) Injection->Separation Detection Detection (UV-Vis or MS) Separation->Detection Integration Peak Integration and Chromatogram Generation Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: General HPLC workflow for pyridine ketone analysis.

Logical Relationships in HPLC Method Development

G Logical Flow for HPLC Method Development cluster_rp RP Optimization cluster_hilic HILIC Optimization cluster_np NP Optimization Analyte Define Analyte Properties (Pyridine Ketone: Polarity, pKa) Mode Select HPLC Mode Analyte->Mode RP Reversed-Phase (RP) Mode->RP Non-polar to Moderately Polar HILIC HILIC Mode->HILIC Highly Polar NP Normal-Phase (NP) Mode->NP Isomer Separation, Non-aqueous Soluble RP_Column Column: C18, C8 RP->RP_Column HILIC_Column Column: Silica, Amide, Zwitterionic HILIC->HILIC_Column NP_Column Column: Silica, Amino NP->NP_Column RP_MobilePhase Mobile Phase: Water/ACN or MeOH Acidic Modifier (pH < 4) RP_Column->RP_MobilePhase Optimization Optimize and Validate Method (Flow Rate, Temperature, Gradient) RP_MobilePhase->Optimization HILIC_MobilePhase Mobile Phase: High ACN (>70%) Aqueous Buffer HILIC_Column->HILIC_MobilePhase HILIC_MobilePhase->Optimization NP_MobilePhase Mobile Phase: Hexane/IPA NP_Column->NP_MobilePhase NP_MobilePhase->Optimization

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for the GC-MS Analysis of Methoxypyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of methoxypyridine isomers (2-methoxypyridine, 3-methoxypyridine, and 4-methoxypyridine) using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Methoxypyridines are a class of heterocyclic aromatic compounds that serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise and accurate analysis of these compounds and their isomers is crucial for quality control, metabolic studies, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the separation and identification of volatile and semi-volatile compounds like methoxypyridines. This application note outlines a robust GC-MS method for the analysis of methoxypyridine isomers.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, a headspace solid-phase microextraction (SPME) method is recommended to isolate and concentrate the volatile methoxypyridines.

Protocol 2.1.1: Direct Liquid Injection

  • Solvent Selection: Use a high-purity volatile solvent such as dichloromethane or methanol.

  • Standard Preparation: Prepare a stock solution of the methoxypyridine isomers at a concentration of 1 mg/mL in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: Dilute the sample containing methoxypyridines with the solvent to fall within the calibration range.

  • Vial Transfer: Transfer the prepared standards and samples to 2 mL autosampler vials with PTFE-lined septa.

Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Vial Preparation: Place 5 mL of the liquid sample (e.g., biological fluid, environmental water sample) into a 20 mL headspace vial. For solid samples, use an appropriate weight and add a suitable solvent.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated pyridine) to each sample and standard for accurate quantification.

  • Equilibration: Seal the vials and place them in a heated autosampler tray or water bath at 60°C for 15 minutes to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of methoxypyridine isomers.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for SPME) or Split 20:1 (for liquid injection)
Injection Volume 1 µL (for liquid injection)
Oven Temperature Program 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation: Quantitative Analysis

Quantitative analysis is performed using Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table summarizes the expected retention times (estimated from Kovats retention indices) and characteristic ions for the three methoxypyridine isomers.

Compound Kovats Retention Index (Non-polar column) Estimated Retention Time (min) Molecular Ion (m/z) Quantifier Ion (m/z) Qualifier Ions (m/z)
2-Methoxypyridine988~9.910910980, 79, 52
3-Methoxypyridine1035~10.810910980, 66, 94
4-Methoxypyridine~1040 (estimated)~10.910910980, 66, 94

Note: Estimated retention times are based on a typical DB-5ms column and the provided temperature program. Actual retention times may vary and should be confirmed with authentic standards.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dilution Direct Liquid Injection (Dilution) start->dilution spme Headspace SPME start->spme gc_ms GC-MS System dilution->gc_ms Liquid Injection spme->gc_ms SPME Desorption separation Chromatographic Separation (DB-5ms column) gc_ms->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection qualitative Qualitative Analysis (Mass Spectra Library Search) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative result Results qualitative->result quantitative->result metabolic_pathway cluster_cyp450 Phase I Metabolism cluster_excretion Detoxification & Excretion pyridine Methoxypyridine cyp450 Cytochrome P450 (CYP) Enzymes pyridine->cyp450 Oxidation fmo Flavin-containing Monooxygenases (FMO) pyridine->fmo Oxidation n_oxide Methoxypyridine-N-oxide cyp450->n_oxide fmo->n_oxide excretion Urinary Excretion n_oxide->excretion

Application Notes and Protocols for Screening the Biological Activity of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The compound 1-(4-Methoxypyridin-3-YL)ethanone is a novel chemical entity with undefined biological activity. This document provides a comprehensive guide for an initial screening cascade to elucidate its potential therapeutic effects. The proposed workflow involves a series of robust and widely adopted assays to assess its cytotoxicity, kinase inhibitory potential, and receptor binding affinity. These initial screens will provide foundational data to guide further investigation into its mechanism of action and potential as a lead compound in drug discovery.

Section 1: Cell Viability and Cytotoxicity Screening

Application Note

The first step in characterizing a novel compound is to assess its effect on cell viability. This determines if the compound exhibits cytotoxic (cell-killing) or cytostatic (inhibits proliferation) effects, which is crucial for both oncology research and general safety profiling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][2] The intensity of the purple color is directly proportional to the number of viable cells.[1]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation

The results of the MTT assay can be presented as IC50 values, which represent the concentration of the compound required to inhibit cell viability by 50%.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
A549 (Lung Carcinoma)[Insert Value][Insert Value]
MCF-7 (Breast Cancer)[Insert Value][Insert Value]
HeLa (Cervical Cancer)[Insert Value][Insert Value]

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow node_start Start node_seed Seed cells in 96-well plate node_start->node_seed node_incubate1 Incubate 24h node_seed->node_incubate1 node_treat Treat cells with compound dilutions node_incubate1->node_treat node_incubate2 Incubate 48-72h node_treat->node_incubate2 node_mtt Add MTT Reagent node_incubate2->node_mtt node_incubate3 Incubate 3-4h node_mtt->node_incubate3 node_solubilize Add Solubilization Solution node_incubate3->node_solubilize node_read Read Absorbance at 570 nm node_solubilize->node_read node_analyze Calculate IC50 node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_Pathway Generic Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., FasR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-Caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 cleavage caspase3 Pro-Caspase-3 active_caspase8->caspase3 apoptosis Apoptosis active_caspase8->apoptosis dna_damage DNA Damage / Compound p53 p53 dna_damage->p53 bax Bax p53->bax bcl2 Bcl-2 p53->bcl2 mito Mitochondrion bax->mito bcl2->bax cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Pro-Caspase-9 apaf1->caspase9 apoptosome Apoptosome caspase9->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 cleavage active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 cleavage active_caspase3->apoptosis

Caption: Apoptosis pathways potentially affected by cytotoxic compounds.

Section 2: Kinase Inhibitor Screening

Application Note

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.[4] This makes them a major class of therapeutic targets.[4] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1] The assay is universal for all kinases and can be used to screen for inhibitors in a high-throughput format.[1] A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity. A decrease in signal indicates inhibition of the kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 of this compound against a panel of protein kinases.

Materials:

  • This compound

  • Panel of purified protein kinases (e.g., EGFR, VEGFR2, CDK2)

  • Corresponding kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of a kinase/substrate mixture to each well.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2 µL of ATP solution (the concentration should be at the Km for each specific kinase).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation

Results from the kinase assay screen are presented as IC50 values against a panel of kinases to determine potency and selectivity.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
EGFR[Insert Value]6
VEGFR2[Insert Value]7
CDK2/cyclin A[Insert Value]3
PI3Kα[Insert Value]25
mTOR[Insert Value]150

Visualizations

Kinase_Assay_Workflow ADP-Glo™ Kinase Assay Workflow node_start Start node_plate Add compound dilutions to 384-well plate node_start->node_plate node_enzyme Add Kinase/ Substrate mix node_plate->node_enzyme node_preincubate Incubate 15 min node_enzyme->node_preincubate node_atp Initiate reaction with ATP node_preincubate->node_atp node_incubate Incubate 60 min at 30°C node_atp->node_incubate node_adpglo Add ADP-Glo™ Reagent node_incubate->node_adpglo node_incubate2 Incubate 40 min node_adpglo->node_incubate2 node_detect Add Kinase Detection Reagent node_incubate2->node_detect node_incubate3 Incubate 30 min node_detect->node_incubate3 node_read Read Luminescence node_incubate3->node_read node_analyze Calculate IC50 node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for kinase inhibitor screening using the ADP-Glo™ assay.

Kinase_Signaling_Pathway Generic Kinase Signaling Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras P raf Raf ras->raf P mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription P response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound inhibitor->raf inhibitor->mek

Caption: A typical MAPK signaling pathway targeted by kinase inhibitors.

Section 3: Receptor Binding Screening

Application Note

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[3] Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[5] A competitive binding assay is used to determine the affinity of a test compound for a receptor.[5] In this assay, the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific GPCR.

Materials:

  • This compound

  • Cell membrane preparation expressing the target receptor (e.g., HEK293 cells overexpressing Dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [3H]-Spiperone)

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of this compound serial dilutions to the test wells.

    • Add 50 µL of unlabeled competitor (e.g., 10 µM Haloperidol) to the non-specific binding wells.

    • Add 50 µL of assay buffer to the total binding wells.

    • Add 50 µL of radiolabeled ligand (at a concentration near its Kd) to all wells.

    • Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Separation and Washing:

    • Harvest the contents of the plate onto a 96-well filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Presentation

The binding affinity is expressed as the inhibitory constant (Ki), calculated from the IC50 using the Cheng-Prusoff equation.

Receptor TargetRadioligandThis compound Ki (nM)Control Compound Ki (nM)
Dopamine D2[3H]-Spiperone[Insert Value]Haloperidol: [Insert Value]
Serotonin 5-HT2A[3H]-Ketanserin[Insert Value]Ketanserin: [Insert Value]
Adrenergic α1[3H]-Prazosin[Insert Value]Prazosin: [Insert Value]

Visualizations

Receptor_Binding_Workflow Radioligand Binding Assay Workflow node_start Start node_plate Plate setup: Total, Non-specific, & Test Compound wells node_start->node_plate node_reagents Add Buffer, Compound, Radioligand, and Membrane Prep node_plate->node_reagents node_incubate Incubate 60-120 min at RT node_reagents->node_incubate node_harvest Harvest onto filter plate node_incubate->node_harvest node_wash Wash filters with ice-cold buffer node_harvest->node_wash node_dry Dry filter plate node_wash->node_dry node_scint Add Scintillation Cocktail node_dry->node_scint node_count Count Radioactivity node_scint->node_count node_analyze Calculate Ki node_count->node_analyze node_end End node_analyze->node_end

Caption: Workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway Generic GPCR Signaling Pathway (Gq) ligand Ligand receptor GPCR ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response antagonist This compound (Antagonist) antagonist->receptor

Caption: A Gq-coupled GPCR signaling pathway targeted by receptor ligands.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Methoxypyridin-3-YL)ethanone as a versatile starting material. The methodologies outlined below describe the preparation of key intermediates such as chalcones, β-enaminones, and 1,3-diketones, and their subsequent cyclization to yield medicinally relevant pyrazole, pyrimidine, and isoxazole scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyridine moiety, in particular, is a common feature in many approved drugs. This compound is a valuable building block for the synthesis of novel heterocyclic derivatives due to its reactive acetyl group and the electronic properties of the methoxypyridine ring. This document details synthetic strategies to access diverse heterocyclic cores from this starting material, providing researchers with practical protocols and expected outcomes.

Synthesis of Key Intermediates

The initial step in the synthesis of the target heterocycles involves the conversion of this compound into more elaborate intermediates. The following sections describe the synthesis of chalcones, β-enaminones, and 1,3-diketones.

Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of pyrazoles and pyrimidines. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

G cluster_0 start This compound chalcone Pyridyl Chalcone start->chalcone NaOH or KOH, EtOH, rt aldehyde Ar-CHO aldehyde->chalcone caption Claisen-Schmidt Condensation Workflow

Caption: Claisen-Schmidt Condensation Workflow

Experimental Protocol: Synthesis of (E)-1-(4-methoxypyridin-3-yl)-3-(phenyl)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (40%) to the stirred mixture at room temperature.

  • Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Data Presentation: Synthesis of Pyridyl Chalcones

EntryAldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde(E)-1-(4-methoxypyridin-3-yl)-3-phenylprop-2-en-1-one85-95
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one80-90
34-Methoxybenzaldehyde(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one88-96
Synthesis of a Pyridyl β-Enaminone

β-Enaminones are versatile intermediates for the synthesis of various heterocycles, including pyrimidines. They are readily prepared by the reaction of a methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA).

G cluster_1 start This compound enaminone Pyridyl β-Enaminone start->enaminone Reflux dmf_dma DMF-DMA dmf_dma->enaminone caption Enaminone Synthesis Workflow

Caption: Enaminone Synthesis Workflow

Experimental Protocol: Synthesis of (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one

  • A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess DMF-DMA and methanol formed are removed under reduced pressure.

  • The resulting crude product is typically of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane.

Data Presentation: Synthesis of Pyridyl β-Enaminone

EntryReactant 1Reactant 2ProductYield (%)
1This compoundDMF-DMA(E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one90-98

Synthesis of Heterocyclic Compounds

The prepared intermediates can be cyclized to form a variety of heterocyclic systems.

Synthesis of Pyrazoles from Pyridyl Chalcones

Pyrazoles can be synthesized by the condensation of chalcones with hydrazine derivatives.

G cluster_2 chalcone Pyridyl Chalcone pyrazole Pyridyl Pyrazole chalcone->pyrazole Acetic Acid, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole caption Pyrazole Synthesis from Chalcone

Caption: Pyrazole Synthesis from Chalcone

Experimental Protocol: Synthesis of 3-(4-methoxypyridin-3-yl)-5-phenyl-1H-pyrazole

  • A mixture of (E)-1-(4-methoxypyridin-3-yl)-3-phenylprop-2-en-1-one (1.0 eq) and hydrazine hydrate (1.2 eq) in glacial acetic acid is heated at reflux for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Data Presentation: Synthesis of Pyridyl Pyrazoles

EntryChalconeReagentProductYield (%)
1(E)-1-(4-methoxypyridin-3-yl)-3-phenylprop-2-en-1-oneHydrazine Hydrate3-(4-methoxypyridin-3-yl)-5-phenyl-1H-pyrazole75-85
2(E)-3-(4-chlorophenyl)-1-(4-methoxypyridin-3-yl)prop-2-en-1-oneHydrazine Hydrate5-(4-chlorophenyl)-3-(4-methoxypyridin-3-yl)-1H-pyrazole70-80
Synthesis of Pyrimidines from Pyridyl β-Enaminone

Pyrimidines can be readily synthesized by the reaction of β-enaminones with amidine or guanidine derivatives.

G cluster_3 enaminone Pyridyl β-Enaminone pyrimidine Pyridyl Pyrimidine enaminone->pyrimidine NaOEt, EtOH, Reflux guanidine Guanidine Hydrochloride guanidine->pyrimidine caption Pyrimidine Synthesis from Enaminone

Caption: Pyrimidine Synthesis from Enaminone

Experimental Protocol: Synthesis of 4-(4-methoxypyridin-3-yl)pyrimidin-2-amine

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of (E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-one (1.0 eq) in ethanol.

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine.

Data Presentation: Synthesis of Pyridyl Pyrimidines

EntryEnaminoneReagentProductYield (%)
1(E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-oneGuanidine HCl4-(4-methoxypyridin-3-yl)pyrimidin-2-amine65-75
2(E)-3-(dimethylamino)-1-(4-methoxypyridin-3-yl)prop-2-en-1-oneUrea4-(4-methoxypyridin-3-yl)pyrimidin-2-ol60-70
Synthesis of Isoxazoles from Pyridyl 1,3-Diketones (Proposed)

While not explicitly detailed in the literature for this specific substrate, a common route to isoxazoles involves the cyclization of 1,3-diketones with hydroxylamine. A plausible synthesis of the required 1,3-diketone intermediate from this compound is via a Claisen condensation with an appropriate ester.

G cluster_4 start This compound diketone Pyridyl 1,3-Diketone start->diketone NaH, THF, Reflux ester Ethyl Acetate ester->diketone isoxazole Pyridyl Isoxazole diketone->isoxazole Pyridine, Reflux hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole caption Proposed Isoxazole Synthesis

Caption: Proposed Isoxazole Synthesis

Experimental Protocol (Proposed): Synthesis of 3-(4-methoxypyridin-3-yl)-5-methylisoxazole

Step 1: Synthesis of 1-(4-methoxypyridin-3-yl)butane-1,3-dione

  • To a suspension of sodium hydride (1.2 eq) in dry THF, add a solution of this compound (1.0 eq) in dry THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetate (1.1 eq) and heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Synthesis of 3-(4-methoxypyridin-3-yl)-5-methylisoxazole

  • A mixture of the crude 1-(4-methoxypyridin-3-yl)butane-1,3-dione (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine is heated at reflux for 5-7 hours.

  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation: Proposed Synthesis of Pyridyl Isoxazole

EntryIntermediateReagentProductEstimated Yield (%)
11-(4-methoxypyridin-3-yl)butane-1,3-dioneHydroxylamine HCl3-(4-methoxypyridin-3-yl)-5-methylisoxazole50-60 (over two steps)

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed in these application notes provide a foundation for researchers to explore the synthesis of novel pyrazoles, pyrimidines, and isoxazoles bearing the 4-methoxypyridine scaffold. The straightforward nature of these transformations, coupled with the potential for diversification, makes this a valuable tool in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methoxypyridin-3-YL)ethanone synthesis. The primary synthetic route discussed is the directed ortho-metalation of 4-methoxypyridine followed by acetylation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 4-Methoxypyridine 1. Inactive or insufficient organolithium reagent (e.g., n-BuLi, s-BuLi).2. Presence of water or other protic sources in the reaction.3. Reaction temperature is too high during lithiation.4. Insufficient reaction time for metalation.1. Titrate the organolithium reagent prior to use to determine its exact molarity.2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and perform the reaction under an inert atmosphere (Argon or Nitrogen).3. Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent and for the duration of the lithiation step.4. Increase the reaction time for the metalation step (e.g., from 1 hour to 2-3 hours).
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to loss of regioselectivity.2. The acetylating agent is added too quickly or at too high a temperature.3. The reaction mixture is warmed to room temperature before quenching.1. Strictly maintain the reaction temperature at -78 °C during lithiation and acetylation.2. Add the acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) dropwise as a solution in anhydrous THF at -78 °C.3. Quench the reaction at low temperature before allowing it to warm to room temperature.
Low Yield of the Desired Product 1. Inefficient quenching of the lithiated intermediate.2. Degradation of the product during workup or purification.3. Sub-optimal stoichiometry of reagents.1. Use a more reactive acetylating agent, but be mindful of potential side reactions. N,N-dimethylacetamide is often a good choice.2. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) to avoid harsh pH conditions. Purify the product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes).3. Optimize the molar equivalents of the organolithium reagent and the acetylating agent. A slight excess of the organolithium (e.g., 1.1-1.2 equivalents) is common.
Difficulty in Purifying the Product 1. Presence of unreacted starting material or closely related impurities.2. Oily product that is difficult to crystallize.1. Optimize the reaction conditions to drive the reaction to completion. Use a gradient elution during column chromatography to improve separation.2. If the product is an oil, ensure it is pure by NMR. If crystallization is desired, try different solvent systems or trituration.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: Directed ortho-metalation of 4-methoxypyridine is a highly regioselective and effective method. This involves the deprotonation at the C-3 position using a strong organolithium base, followed by quenching the resulting lithiated species with an acetylating agent.

Q2: Why is Friedel-Crafts acylation not a suitable method for this synthesis?

A2: Pyridine is an electron-deficient aromatic ring, which makes it a poor substrate for electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the nitrogen atom in the pyridine ring is a Lewis base and will preferentially coordinate to the Lewis acid catalyst, deactivating the ring even further.

Q3: What are the critical parameters to control for a high yield in the directed ortho-metalation route?

A3: The most critical parameters are:

  • Anhydrous conditions: All reagents, solvents, and glassware must be free of water.

  • Temperature: The lithiation and acetylation steps should be carried out at low temperatures, typically -78 °C, to ensure high regioselectivity and prevent side reactions.

  • Inert atmosphere: The reaction must be performed under an inert atmosphere, such as argon or nitrogen, to prevent quenching of the organolithium reagent by oxygen or moisture.

  • Quality of the organolithium reagent: The concentration of the organolithium reagent should be accurately known.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Addition of the organolithium reagent to the pyridine ring.

  • Reaction at other positions if the temperature is not well-controlled.

  • Formation of di-acetylated products if an excess of the acetylating agent is used under certain conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots, quenching them, and analyzing by GC-MS or LC-MS.

Experimental Protocols

Key Experiment: Synthesis of this compound via Directed Ortho-Metalation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Methoxypyridine109.131.09 g10.01.0
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
N,N-Dimethylacetamide87.121.05 g12.01.2
Anhydrous Tetrahydrofuran (THF)-50 mL--
Saturated aq. NH₄Cl solution-20 mL--
Ethyl Acetate-100 mL--
Brine-20 mL--
Anhydrous MgSO₄----

Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Starting Material: Anhydrous THF (30 mL) and 4-methoxypyridine (1.09 g, 10.0 mmol) are added to the flask via syringe.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Acetylation: A solution of N,N-dimethylacetamide (1.05 g, 12.0 mmol) in anhydrous THF (10 mL) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

experimental_workflow setup Reaction Setup: Flame-dried flask under N2 reagents Add 4-Methoxypyridine and anhydrous THF setup->reagents cool Cool to -78 °C reagents->cool lithiation Add n-BuLi dropwise Stir for 1h at -78 °C cool->lithiation acetylation Add N,N-Dimethylacetamide in THF dropwise Stir for 2h at -78 °C lithiation->acetylation quench Quench with sat. aq. NH4Cl acetylation->quench workup Warm to RT, Extract with EtOAc, Wash with Brine, Dry quench->workup purify Concentrate and Purify (Column Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No cause1 Inactive/Insufficient n-BuLi? low_conversion->cause1 workup_issue Product Loss During Workup/Purification? good_conversion->workup_issue cause2 Moisture Present? cause1->cause2 No solution1 Titrate n-BuLi Use slight excess cause1->solution1 Yes cause3 Temperature Too High? cause2->cause3 No solution2 Use Anhydrous Solvents Flame-dry Glassware cause2->solution2 Yes solution3 Maintain -78 °C cause3->solution3 Yes solution4 Use Buffered Workup Optimize Chromatography workup_issue->solution4 Yes

Overcoming challenges in the purification of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying pyridine derivatives?

A1: The purification of pyridine derivatives can be challenging due to several factors inherent to their chemical nature:

  • Basicity: The nitrogen atom in the pyridine ring is basic, which can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in peak tailing.[1][2]

  • Polarity: Pyridine derivatives often have similar polarities to reaction byproducts, making chromatographic separation difficult.[1]

  • Solubility: Finding a suitable solvent system for recrystallization can be challenging, as some derivatives may be highly soluble in a range of solvents or, conversely, poorly soluble.

  • Stability: Certain pyridine derivatives can be sensitive to the acidic nature of silica gel or may be inherently unstable, leading to degradation or rearrangement during purification.[2]

  • Hygroscopicity: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere, which can complicate analysis and handling.[3]

Q2: I'm observing significant peak tailing during column chromatography of my pyridine derivative on silica gel. What can I do to improve the peak shape?

A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[2] This is primarily due to the interaction between the basic nitrogen of the pyridine and acidic silanol groups on the silica surface.[2] Here are several strategies to mitigate this issue:

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1% v/v), to the eluent.[1] The additive will preferentially interact with the acidic sites on the silica, minimizing their interaction with your compound.[2]

  • Mobile Phase pH Adjustment: For reverse-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer can protonate the residual silanol groups, reducing their interaction with the basic analyte.[2]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Deactivated or end-capped silica, as well as polymer-based columns, are also effective options.[2]

Q3: How can I effectively remove residual pyridine used as a solvent from my reaction mixture?

A3: Residual pyridine can be a persistent impurity. Several methods can be employed for its removal:

  • Acidic Wash: During the aqueous workup, washing the organic layer with a dilute acidic solution (e.g., 1N HCl or 5-10% aqueous citric acid) will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[4][5] This method is suitable for target compounds that are stable in acidic conditions.[4]

  • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a 10% aqueous copper sulfate solution is an effective alternative. Pyridine forms a complex with copper, and this complex is extracted into the aqueous layer.[4][5]

  • Azeotropic Removal: Traces of pyridine can be removed by repeatedly dissolving the crude product in a solvent like toluene or heptane and evaporating the solvent under reduced pressure.[4][5] This process utilizes the formation of an azeotrope to carry over the pyridine during evaporation.

Q4: My pyridine derivative is an oil and is difficult to crystallize. What techniques can I try?

A4: Inducing crystallization from an oil can be challenging, but several methods can be attempted:

  • Solvent Screening: Systematically screen a wide range of solvents, from non-polar (e.g., hexanes) to polar aprotic (e.g., ethyl acetate) and polar protic (e.g., ethanol), to find a solvent in which your compound has low solubility at room temperature but is soluble when heated.[6][7]

  • Mixed Solvent Systems: Try using a binary solvent system. Dissolve the oil in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small scratches can provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[8]

Troubleshooting Guides

Guide 1: Column Chromatography Purification
Problem Possible Cause(s) Suggested Solution(s)
Compound won't elute from the column 1. Compound is too polar for the chosen eluent. 2. Compound has irreversibly adsorbed or decomposed on the silica gel.[9]1. Gradually increase the polarity of the eluent. 2. Perform a stability test (2D TLC) to check for decomposition on silica.[2][9] If unstable, switch to a less acidic stationary phase like alumina or deactivated silica.
Poor separation of product and impurities 1. Inappropriate solvent system. 2. Column was overloaded with the sample.[2] 3. Column was not packed properly.1. Optimize the solvent system using TLC. Aim for a significant difference in Rf values between the desired compound and impurities. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly without any cracks or air bubbles.
Low recovery of the compound 1. Irreversible adsorption on the column. 2. Degradation on the stationary phase.[2] 3. The compound is co-eluting with another substance.1. Add a competing base like triethylamine to the eluent. 2. Use a less acidic stationary phase.[2] 3. Re-evaluate the TLC and consider a different solvent system for better separation.
Guide 2: Recrystallization Purification
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. The solution is not supersaturated (too much solvent was used).[6] 2. The compound is too soluble in the chosen solvent. 3. The cooling process is too fast.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Try a different solvent or a mixed-solvent system. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Oiling out instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The presence of impurities is inhibiting crystal formation.1. Choose a solvent with a lower boiling point. 2. Add a small amount of hot solvent to redissolve the oil and then cool slowly. 3. Try to purify the material by another method first (e.g., column chromatography) to remove impurities.
Low yield of recovered crystals 1. Too much solvent was used for dissolution.[6] 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 2. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[6] 3. After filtration, wash the crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

The following tables provide representative data for common purification techniques. Actual yields and purities will vary depending on the specific pyridine derivative and the nature of the impurities.

Table 1: Comparison of Purification Techniques for Pyridine Derivatives

Purification Method Typical Purity Achieved Typical Yield Range Advantages Disadvantages
Column Chromatography (Silica Gel) >95%40-90%Versatile, good for complex mixtures.Can have issues with peak tailing and compound degradation for basic compounds.[1][2]
Acid-Base Extraction Variable (removes basic/acidic impurities)>90%Simple, fast, and effective for removing acidic or basic impurities.[10]Not effective for separating neutral impurities with similar properties.
Recrystallization >99% (for final product)50-85%Can yield very high purity material.[1]Finding a suitable solvent can be time-consuming; yield can be low.[6]
Distillation >98%60-95%Excellent for volatile and thermally stable compounds.[1]Not suitable for non-volatile or thermally labile compounds.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of a Neutral Pyridine Derivative
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1N HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer. This step removes basic impurities, including residual pyridine.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and vent as before.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified pyridine derivative.

Protocol 2: Column Chromatography with Triethylamine (TEA) Additive
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Eluent Preparation: Prepare the bulk eluent and add 0.5% (v/v) triethylamine to it.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[11] Carefully load the sample onto the top of the packed column.[11]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyridine derivative.

Protocol 3: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.[6] The ideal solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

G General Troubleshooting Workflow for Pyridine Derivative Purification start Crude Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No column Column Chromatography purification_method->column recrystallization Recrystallization purification_method->recrystallization extraction Acid-Base Extraction purification_method->extraction distillation Distillation purification_method->distillation reassess Re-assess Purity column->reassess recrystallization->reassess extraction->reassess distillation->reassess reassess->check_purity

Caption: A general workflow for troubleshooting the purification of pyridine derivatives.

G Troubleshooting Peak Tailing in Chromatography start Peak Tailing Observed add_tea Add Triethylamine (0.1-1%) to Eluent start->add_tea check_shape1 Improved Peak Shape? add_tea->check_shape1 switch_stationary_phase Switch to Alumina or Deactivated Silica check_shape1->switch_stationary_phase No end_good Problem Solved check_shape1->end_good Yes check_shape2 Improved Peak Shape? switch_stationary_phase->check_shape2 lower_ph For RP-HPLC: Lower Mobile Phase pH (2.5-3.0) check_shape2->lower_ph No check_shape2->end_good Yes lower_ph->end_good end_bad Consult Specialist

Caption: A logical flowchart for addressing peak tailing during chromatography.

G Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_acid Wash with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Basic Impurities as Salts) separate1->aq_layer1 org_layer1 Organic Layer separate1->org_layer1 add_base Wash with aq. NaHCO3 org_layer1->add_base separate2 Separate Layers add_base->separate2 aq_layer2 Aqueous Layer (Acidic Impurities as Salts) separate2->aq_layer2 org_layer2 Organic Layer (Neutral Pyridine Derivative) separate2->org_layer2 dry_concentrate Dry and Concentrate org_layer2->dry_concentrate end Purified Product dry_concentrate->end

Caption: A diagram illustrating the acid-base extraction process for purification.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling of pyridyl compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this challenging yet crucial transformation.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with pyridyl compounds often challenging?

A1: The challenges primarily stem from the pyridine nitrogen atom. Its lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which halts the catalytic cycle.[1][2] This is particularly pronounced for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[3][4][5] Additionally, pyridylboronic acids can be unstable and susceptible to side reactions like protodeborylation.[2][6] The electron-deficient nature of the pyridine ring can also slow down the crucial transmetalation step in the catalytic cycle.[2][7][8]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeborylation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous conditions and higher temperatures.[1][6] To minimize it, one can use more stable boronic esters (e.g., pinacol or MIDA esters), employ anhydrous solvents, or use milder bases.[1][6]

  • Homocoupling: The coupling of two boronic acid molecules, which is often exacerbated by the presence of oxygen.[6][9] Thoroughly degassing solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[6][10]

  • Dehalogenation: The replacement of the halide on the starting material with a hydrogen atom. Optimizing reaction conditions such as temperature, base, and solvent can help favor the desired cross-coupling.[6]

Q3: Can I perform a Suzuki coupling on a pyridyl compound with a free amino group?

A3: Yes, it is possible, but it presents additional challenges. The amino group, much like the pyridine nitrogen, can coordinate to the palladium catalyst, leading to inhibition.[1][11] However, successful couplings of unprotected aminopyridines have been reported by carefully selecting the catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can mitigate catalyst deactivation.[1][11]

Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol ester)?

A4: Pyridylboronic acids are often susceptible to protodeborylation, especially under aqueous and/or heated conditions.[2][6] Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis and can be advantageous in preventing this side reaction, leading to higher yields.[1] If you are experiencing significant protodeborylation, switching to a boronic ester is a recommended strategy.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura coupling of pyridyl compounds.

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Deactivation/Inhibition: The pyridine nitrogen is coordinating to the palladium center.[1][2]1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1][2][12] 2. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
Inactive Catalyst: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species.[2]Ensure proper reaction setup and consider using a Pd(0) source like Pd₂(dba)₃.
Low Reactivity of Aryl Halide: The C-X bond is too strong for oxidative addition (Cl < Br < I).1. Increase Temperature: Higher temperatures can facilitate the oxidative addition step.[2] 2. Use a More Active Catalyst System: Buchwald-type ligands are known to be effective for less reactive aryl chlorides.[8]
Inefficient Transmetalation: Slow transfer of the pyridyl group from boron to palladium.[2][7]1. Choice of Base: The base is crucial for activating the boronic acid. Screen different bases like K₃PO₄, Cs₂CO₃, or KF.[6][13] 2. Use More Reactive Boron Reagents: Consider using potassium trifluoroborate salts or MIDA boronates.[6][14]
Significant Side Product Formation Protodeborylation: Loss of the boronic acid/ester group.[1][6]1. Use Boronic Esters: Pinacol or MIDA esters are more stable than boronic acids.[1][14] 2. Anhydrous Conditions: Use dry solvents and reagents.[6] 3. Milder Conditions: Lower the reaction temperature and use a weaker base (e.g., NaHCO₃, KHCO₃).[6]
Homocoupling: Formation of bipyridyl impurities.[6]Degas Thoroughly: Ensure all solvents and the reaction mixture are rigorously degassed and maintained under an inert atmosphere (N₂ or Ar).[6]
Dehalogenation: Loss of the halogen from the starting material.[6]Optimize Conditions: Screen different bases, solvents, and temperatures to find a balance that favors cross-coupling.[6]

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of pyridyl compounds. The following tables summarize conditions reported for various pyridyl substrates.

Table 1: Catalyst and Ligand Systems for Pyridyl Couplings

Catalyst PrecursorLigandSubstrate TypeTypical Loading (mol%)Reference
Pd₂(dba)₃SPhos, XPhos, RuPhosAmino-pyridines, Heteroaryl chlorides1-5[1][8]
Pd(OAc)₂P(t-Bu)₃Aryl chlorides1-2[15]
Pd(PPh₃)₄NoneGeneral heteroaryl couplings2-5[16]
Pd(dppf)Cl₂NoneGeneral heteroaryl couplings3-5[17][18]
[Pd(IPr)(3-CF₃-An)Cl₂]NHC (IPr)2-Pyridyl ammonium salts2-3[12]

Table 2: Common Bases and Solvents

BaseTypical ConcentrationSolvent SystemCommentsReference
K₃PO₄2.0 - 3.0 equivDioxane, Toluene, DMFOften effective, may require a small amount of water for anhydrous reactions.[6][13][19]
Na₂CO₃ / K₂CO₃2.0 - 3.0 equiv (often as 1-2M aq. solution)Dioxane/Water, Toluene/Ethanol/WaterStandard aqueous conditions; can promote protodeborylation.[13][16][20]
Cs₂CO₃2.0 - 3.0 equivDioxane, DMFStronger base, can be effective when others fail.[13]
KF3.0 equivDioxaneMilder base, can be useful for base-sensitive substrates.[7][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridyl Halide

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyridyl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 3-5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often reduce reaction times and improve yields.

  • Materials: In a microwave vial, combine the pyridyl halide (1.0 equiv), arylboronic acid/ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), base (e.g., K₂CO₃, 2.0-3.0 equiv), and degassed solvent (e.g., 1,4-dioxane/water 4:1).[5]

  • Sealing: Securely cap the vial.

  • Microwave Conditions: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArAr Coupled Product (Ar-Ar') RedElim->ArAr ArX Pyridyl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base No Change_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Change_Ligand Yes Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Partially Check_Side_Reactions Are side reactions dominant? Check_Base->Check_Side_Reactions No Screen_Bases Screen Different Bases (K₃PO₄, Cs₂CO₃, KF) Check_Base->Screen_Bases Yes Address_Protodeborylation Address Protodeborylation: - Use Boronic Ester - Anhydrous Conditions - Milder Base Check_Side_Reactions->Address_Protodeborylation Protodeborylation Address_Homocoupling Address Homocoupling: - Degas Solvents Thoroughly - Maintain Inert Atmosphere Check_Side_Reactions->Address_Homocoupling Homocoupling Success Improved Yield Change_Ligand->Success Increase_Loading->Success Screen_Bases->Success Address_Protodeborylation->Success Address_Homocoupling->Success

Caption: A workflow diagram for troubleshooting low yields in pyridyl Suzuki couplings.

Reaction_Setup_Workflow A 1. Combine Solids (Pyridyl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification (Column Chromatography) F->G

Caption: A generalized experimental workflow for setting up a Suzuki coupling reaction.

References

Troubleshooting guide for condensation reactions involving ethanone moiety

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Condensation Reactions of the Ethanone Moiety

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for condensation reactions involving the ethanone (acetyl) functional group, such as in acetophenone or ethyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Aldol-Type Condensations

Q: My Claisen-Schmidt (crossed aldol) condensation involving an ethanone derivative (e.g., acetophenone) is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in Claisen-Schmidt condensations are a frequent issue and can be attributed to several factors. Here is a breakdown of potential causes and their solutions:

  • Reversible Reaction Equilibrium: The initial aldol addition is often a reversible equilibrium that may not favor the product.[1] To drive the reaction forward, heating the mixture can promote the subsequent dehydration step to form the more stable α,β-unsaturated ketone (chalcone), which is often irreversible and pulls the equilibrium towards the products.[1][2]

  • Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures can favor the final condensation product, excessively high temperatures can lead to side reactions and the formation of tar-like substances.[3][4] The optimal temperature is substrate-dependent and may require empirical optimization.[4][5]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield. For instance, in reactions between a ketone and an aldehyde, using the ketone as the solvent (if liquid and inexpensive) or in slight excess can help minimize the self-condensation of the aldehyde.[3]

  • Inefficient Purification: Significant product loss can occur during the workup and recrystallization steps.[1] Ensure the appropriate recrystallization solvent is chosen and that washing steps are performed with cold solvents to minimize dissolution of the product.[6][7][8]

Low_Yield_Troubleshooting start Low Yield cause1 Reversible Equilibrium start->cause1 Is the reaction reversible? cause2 Suboptimal Temperature start->cause2 Is T° optimal? cause3 Side Reactions start->cause3 Are byproducts forming? cause4 Inefficient Purification start->cause4 Is product lost during workup? sol1 Promote Dehydration (e.g., by heating) cause1->sol1 sol2 Optimize Temperature (via small-scale trials) cause2->sol2 sol3 Adjust Stoichiometry or Use Directed Aldol Strategy cause3->sol3 sol4 Optimize Workup & Recrystallization Solvent cause4->sol4

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Formation of Multiple Products in Crossed Aldol Reactions

Q: I am performing a crossed aldol condensation between acetophenone and an aldehyde, but I'm getting a complex mixture of products. How can I improve the selectivity for the desired product?

A: Achieving high selectivity is key in crossed aldol condensations. A mixture of up to four different products can arise if both carbonyl partners have α-hydrogens.[2][9] To obtain a single major product, consider the following strategies:

  • Use a Non-Enolizable Electrophile: The most effective strategy is to use an aldehyde that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde).[1][4] This partner can only act as the electrophile (acceptor), preventing its own self-condensation and halving the number of possible products.[4][9]

  • Leverage Reactivity Differences (Claisen-Schmidt): Aldehydes are generally more reactive electrophiles than ketones.[2][4] In a Claisen-Schmidt condensation between an enolizable ketone (like acetophenone) and a non-enolizable aldehyde (like benzaldehyde), the ketone will preferentially form the enolate and attack the more reactive aldehyde.[10][11][12]

  • Directed Aldol Strategy: For substrates where selectivity is poor, a directed approach offers excellent control. This involves pre-forming the enolate of one carbonyl compound (e.g., acetophenone) using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][4] Once enolate formation is complete, the second carbonyl compound is added, ensuring it acts only as the electrophile.[4]

  • Slow Addition: Slowly adding the enolizable component (acetophenone) to a mixture of the non-enolizable aldehyde and the base can keep its concentration low, thereby minimizing its self-condensation reaction.[1][4]

Issue 3: Common Side Reactions

Q: My reaction mixture shows multiple spots on a TLC plate. What are the likely side reactions and how can they be minimized?

A: Several side reactions can compete with the desired condensation, consuming starting materials and complicating purification.[3]

  • Self-Condensation: The enolizable ketone (acetophenone) can react with itself.[3] This is more common if the ketone is more reactive than the aldehyde partner. Using an excess of the ketone can sometimes mitigate this.[3]

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens and a strong base, the aldehyde can undergo disproportionation to form a primary alcohol and a carboxylic acid.[3] This is favored by high concentrations of strong base. Using a milder base or optimizing the base concentration can reduce this side reaction.[3]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the desired chalcone), which acts as a Michael acceptor.[3] This side reaction leads to a 1,5-dicarbonyl compound. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help suppress this pathway.[3]

Side_Reactions cluster_main Claisen-Schmidt Condensation cluster_side Potential Side Reactions Ketone Acetophenone (Enolizable Ketone) Enolate Ketone Enolate (Nucleophile) Ketone->Enolate + Base Aldehyde Benzaldehyde (Non-enolizable Aldehyde) Product Chalcone (α,β-Unsaturated Ketone) Aldehyde->Product Electrophile Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro + Strong Base Base Base (e.g., NaOH) Base->Ketone Enolate->Product + Aldehyde SelfCond Self-Condensation Product Enolate->SelfCond + another Ketone Michael Michael Addition Product (1,5-Dicarbonyl) Enolate->Michael + Chalcone Product

Caption: Main reaction pathway and common side reactions.

Issue 4: Troubleshooting Claisen Condensations

Q: My Claisen condensation of ethyl acetate is not working. What are the specific requirements for this reaction?

A: The Claisen condensation, which forms a β-keto ester from two ester molecules, has specific requirements that differ from the aldol condensation.[13][14][15]

  • Stoichiometric Base Required: Unlike the base-catalyzed aldol condensation, the Claisen condensation requires a full equivalent of base, not just a catalytic amount.[14][15][16] This is because the resulting β-keto ester product is highly acidic and is deprotonated by the alkoxide base. This final, irreversible acid-base step drives the reaction equilibrium to completion.[14][15][17]

  • Choice of Base: The base used must match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[18] Using a different alkoxide (like methoxide with an ethyl ester) can lead to transesterification, resulting in a mixture of ester products.[16][18] Using hydroxide bases can cause saponification (hydrolysis) of the ester.[18]

  • Requirement for α-Hydrogens: The starting ester must have at least two α-hydrogens for the reaction to proceed to completion. One is removed to form the enolate, and the second is removed from the β-keto ester product in the final deprotonation step that drives the reaction forward.[18]

Claisen_Condensation Ester1 Ethyl Acetate (Molecule 1) Enolate Ester Enolate Ester1->Enolate 1. Deprotonation Base Sodium Ethoxide (EtO⁻) Base->Enolate Enolate_Product Deprotonated β-Keto Ester (Final Conjugate Base) Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack Ester2 Ethyl Acetate (Molecule 2) Ester2->Intermediate Product_unprotonated β-Keto Ester (Ethyl Acetoacetate) Intermediate->Product_unprotonated 3. Elimination of EtO⁻ Product_unprotonated->Enolate_Product 4. Deprotonation (Drives Rxn) Final_Product Final β-Keto Ester Product Enolate_Product->Final_Product 5. Protonation Acid Acid Workup (H₃O⁺) Acid->Final_Product

Caption: Step-by-step mechanism of the Claisen condensation.

Data Presentation: Reaction Condition Optimization

The following tables summarize data from various studies on the effect of catalysts and temperature on crossed aldol condensations.

Table 1: Effect of Catalyst and Conditions on Yield

KetoneAldehydeCatalystSolventTemp. (°C)TimeYield/Conversion
AcetophenoneBenzaldehydeNaOHEthanol/WaterRoom Temp30 minHigh (Qualitative)
AcetoneBenzaldehydeNaOHNone (Grinding)Room Temp5 min96-98%[19]
Diethyl KetoneBenzaldehydeSrMo₀.₅Ni₀.₅O₃-δNone12025 h88% Conversion[4][20]
CycloalkanonesBenzaldehydesNaOH (20 mol%)None (Grinding)Not Specified5 min96-98%[19]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation

(Adapted from procedures for the synthesis of chalcones)[7][10][19]

This protocol describes a standard base-catalyzed condensation between acetophenone and a non-enolizable aromatic aldehyde (e.g., p-anisaldehyde).

Materials:

  • Aromatic aldehyde (e.g., p-anisaldehyde, 1.0 mmol)

  • Acetophenone (1.0 mmol)

  • 95% Ethanol

  • Aqueous Sodium Hydroxide (e.g., 15 M or a 10% solution)

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a conical vial or small flask, dissolve the aldehyde (1.0 mmol) and acetophenone (1.0 mmol) in 1-2 mL of 95% ethanol.

  • Catalyst Addition: Cool the mixture in an ice-water bath while stirring. Slowly add the aqueous NaOH solution (e.g., 0.10 mL of 15 M NaOH).[7]

  • Reaction: Continue stirring the reaction at room temperature. The reaction is often complete when the mixture solidifies or a precipitate forms, which can take from 15 minutes to several hours.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC).[19]

  • Workup: Once the reaction is complete, add 2-3 mL of ice-cold water to the flask and break up the solid with a spatula.[7]

  • Isolation: Collect the crude solid product by suction filtration using a Büchner funnel. Wash the collected crystals thoroughly with several portions of cold water to remove residual NaOH.[1][7]

  • Purification: Recrystallize the crude product from a suitable solvent, commonly 95% ethanol or an ethanol/water mixture.[1][7][10]

  • Drying and Analysis: Allow the purified crystals to air dry or dry in a low-temperature oven. Determine the mass to calculate the percent yield and characterize the product (e.g., by melting point).[1][10]

Protocol 2: General Procedure for Claisen Condensation

(Based on the self-condensation of ethyl acetate)[13][14][15]

This protocol describes the self-condensation of an ester with at least two α-hydrogens.

Materials:

  • Ethyl acetate (2.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Anhydrous ethanol (as solvent)

  • Apparatus for reaction under anhydrous conditions

  • Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and drying tube, add sodium ethoxide to anhydrous ethanol.

  • Addition of Ester: Slowly add ethyl acetate to the stirred solution of sodium ethoxide. The reaction is typically run at room temperature or with gentle heating.

  • Reaction: Allow the reaction to stir for several hours until completion. The reaction mixture may become thick as the sodium salt of the β-keto ester precipitates.

  • Workup (Acidification): Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture by adding cold, dilute aqueous acid until the solution is acidic (check with pH paper). This step protonates the enolate of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude β-keto ester (ethyl acetoacetate). Further purification can be achieved by distillation.

References

Enhancing the stability of 1-(4-Methoxypyridin-3-YL)ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 1-(4-Methoxypyridin-3-YL)ethanone in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure which includes a ketone, a methoxy group, and a pyridine ring. Key factors include:

  • pH: The pyridine ring is basic and can be protonated in acidic conditions, which may alter its reactivity and stability. Both acidic and basic conditions can also catalyze the degradation of the ketone functional group.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and thermal decomposition.

  • Light Exposure: Aromatic and ketone-containing compounds can be susceptible to photodegradation.

  • Oxidizing Agents: The methoxy group and the pyridine ring can be susceptible to oxidation. Ketones can also be oxidized under strong conditions.[1][2][3][4][5]

  • Solvent Choice: The polarity and reactivity of the solvent can impact the stability of the compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen, to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements.

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[7][8][9] Other suitable methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with this compound solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A rapid decrease in the peak area of the parent compound in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate pH Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer system, if your experiment allows. Pyridine derivatives can have varying stability at different pH values.[10][11]
Exposure to Light Protect the solution from light at all stages of the experiment. Use amber glassware or cover containers with aluminum foil.
Elevated Temperature Maintain the solution at a low temperature. If the experiment requires elevated temperatures, minimize the duration of heat exposure.
Presence of Oxidizing Agents Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. Consider degassing the solvent or working under an inert atmosphere.
Reactive Solvent Choose a stable, non-reactive solvent. For example, acetonitrile or a buffered aqueous solution is often preferable to more reactive solvents like methanol under certain conditions.
Issue 2: Inconsistent or Irreproducible Experimental Results

Symptoms:

  • High variability in analytical measurements between replicate samples.

  • Drifting baseline or appearance of ghost peaks in HPLC chromatograms.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Dissolution Ensure the compound is fully dissolved. Use sonication or gentle warming if necessary, but monitor for degradation.
Adsorption to Container Surfaces Use silanized glassware or polypropylene containers to minimize adsorption, especially for dilute solutions.
Ongoing Degradation During Analysis Keep autosampler vials cooled during long HPLC sequences. Minimize the time between sample preparation and analysis.
Contaminated Solvents or Reagents Use high-purity (e.g., HPLC grade) solvents and fresh reagents to avoid introducing contaminants that could catalyze degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing strategies to enhance its stability.

cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products C This compound P1 Hydrolysis C->P1 H₂O, H⁺/OH⁻ P2 Oxidation C->P2 O₂, Peroxides P3 Photodegradation C->P3 UV/Vis Light P4 Thermal Decomposition C->P4 Heat DP1 4-Hydroxypyridin-3-yl)ethanone (Demethylation) P1->DP1 DP2 Pyridine Ring Cleavage Products P2->DP2 DP3 Side-chain Oxidation Products P2->DP3 DP4 Polymeric materials P3->DP4 P4->DP2

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the stability of this compound. Method optimization will be required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.

3. Detection:

  • UV detection at a wavelength of maximum absorbance for this compound (a UV scan is recommended to determine the optimal wavelength).

4. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the desired experimental medium to the final working concentration.

5. Forced Degradation Studies:

  • To validate the stability-indicating nature of the method, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

cluster_workflow HPLC Stability Analysis Workflow A Prepare Stock Solution (1 mg/mL in MeCN) B Prepare Working Solutions in desired matrix A->B C Incubate under Test Conditions (e.g., Temp, pH, Light) B->C D Take Aliquots at Defined Time Points C->D E Quench Reaction (if necessary) D->E F Analyze by Stability-Indicating HPLC E->F G Quantify Parent Compound and Degradants F->G

Caption: Workflow for conducting a stability study using HPLC.

Summary of Stability-Enhancing Strategies
ParameterRecommendationRationale
pH Maintain near neutral pH (6-8)Minimizes acid/base-catalyzed hydrolysis of the ketone and alterations to the pyridine ring.[10][11]
Temperature Store at 2-8°C or frozenReduces the rate of all chemical degradation reactions.[12][13]
Light Protect from UV and visible lightPrevents photodegradation, a common pathway for aromatic ketones.
Oxygen Use degassed solvents; store under inert gasPrevents oxidative degradation of the methoxy group and pyridine ring.[1][2][3]
Solvent Use aprotic or buffered aqueous solutionsAvoids solvolysis and provides a stable chemical environment.

References

Side-reaction products in the synthesis of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxypyridin-3-YL)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The synthesis of this compound, a substituted pyridine derivative, typically involves the acylation of 4-methoxypyridine. While direct Friedel-Crafts acylation of pyridine itself is challenging due to the electron-deficient nature of the pyridine ring, the presence of the electron-donating methoxy group at the 4-position facilitates electrophilic substitution. Common acylating agents include acetyl chloride or acetic anhydride, often in the presence of a Lewis acid or other catalyst.

Q2: What is the primary challenge in the acylation of 4-methoxypyridine?

A2: A primary challenge is controlling the regioselectivity of the acylation. The nitrogen atom of the pyridine ring is a nucleophilic site and can be acylated to form an N-acylpyridinium salt. This N-acylation deactivates the pyridine ring towards further electrophilic substitution on the carbon atoms. Therefore, reaction conditions must be carefully optimized to favor C-acylation at the desired 3-position over N-acylation.

Q3: Can polymerization occur during the synthesis?

A3: Yes, electron-rich heterocycles like 4-methoxypyridine can be susceptible to polymerization, particularly under strong acidic conditions which are often employed in Friedel-Crafts type reactions. Careful control of reaction temperature and the choice of a milder Lewis acid can help to minimize this side reaction.

Troubleshooting Guides

Below are common problems encountered during the synthesis of this compound, along with potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of the Desired Product 1. N-Acylation Dominates: The pyridine nitrogen is acylated, deactivating the ring for C-acylation.- Use a sterically hindered base to favor C-acylation. - Employ a milder acylating agent. - Optimize the reaction temperature; lower temperatures may favor C-acylation.
2. Incorrect Reagents or Conditions: The chosen acylating agent or catalyst is not effective.- For Friedel-Crafts type reactions, ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. - Consider alternative acylation methods such as using a pre-metalated 4-methoxypyridine derivative.
3. Decomposition of Starting Material: 4-methoxypyridine may decompose under harsh acidic conditions.- Use a less aggressive Lewis acid. - Perform the reaction at a lower temperature.
Formation of Multiple Products (Poor Selectivity) 1. Di-acylation: The product is further acylated.- Use a stoichiometric amount of the acylating agent. - Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
2. Isomer Formation: Acylation occurs at a different position on the pyridine ring.- The 3-position is electronically favored for electrophilic attack on 4-methoxypyridine. If other isomers are significant, re-evaluate the reaction mechanism and consider steric hindrance effects.
Product is a Dark, Tarry, or Polymeric Material 1. Polymerization of 4-Methoxypyridine: Strong acid catalysts can induce polymerization.- Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). - Maintain a low reaction temperature throughout the addition of reagents and the reaction. - Reduce the reaction time.
Difficulty in Product Isolation and Purification 1. Presence of N-Acylpyridinium Salt: This salt can be soluble in the aqueous phase during workup.- The N-acylpyridinium salt can often be hydrolyzed back to 4-methoxypyridine during aqueous workup. Ensure complete reaction to minimize unreacted starting material.
2. Side-Products with Similar Polarity: Byproducts may co-elute with the desired product during chromatography.- Optimize the chromatographic conditions (solvent system, gradient) for better separation. - Consider recrystallization as an alternative or additional purification step.
Evidence of Demethylation 1. Cleavage of the Methoxy Group: Harsh Lewis acids or high temperatures can lead to the cleavage of the methyl ether, resulting in the corresponding pyridinone byproduct.- Employ milder reaction conditions (lower temperature, less reactive Lewis acid). - Reduce the reaction time.

Experimental Protocols

A representative experimental protocol for a Friedel-Crafts-type acylation is provided below. Please note that optimization may be required based on laboratory conditions and reagent purity.

Synthesis of this compound via Friedel-Crafts Acylation

  • Materials:

    • 4-Methoxypyridine

    • Acetyl chloride (or acetic anhydride)

    • Anhydrous Aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add acetyl chloride (1.1 equivalents).

    • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

    • Slowly add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways

To aid in understanding the potential reactions occurring during the synthesis, the following diagrams illustrate the desired reaction pathway and key side-reactions.

Synthesis_Pathway Start 4-Methoxypyridine + Acylating Agent Desired_Product This compound Start->Desired_Product C-Acylation (Desired) N_Acylation N-Acylpyridinium Salt Start->N_Acylation N-Acylation (Side Reaction) Polymerization Polymerization Start->Polymerization Acid-Catalyzed Di_Acylation Di-acylated Product Desired_Product->Di_Acylation Further Acylation

Caption: Desired synthesis pathway and major side-reactions.

Troubleshooting_Logic Problem Low Yield / No Product Cause1 N-Acylation Problem->Cause1 Cause2 Polymerization Problem->Cause2 Cause3 Decomposition Problem->Cause3 Solution1 Modify Base / Acylating Agent Cause1->Solution1 Solution2 Milder Lewis Acid / Lower Temp Cause2->Solution2 Solution3 Milder Conditions Cause3->Solution3

Caption: Troubleshooting workflow for low product yield.

Refinement of analytical techniques for accurate measurement of pyridine ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical measurement of pyridine ketones.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine ketones challenging to analyze accurately using reversed-phase HPLC?

Pyridine ketones are basic compounds. At a typical acidic mobile phase pH (e.g., using 0.1% formic acid), the pyridine nitrogen becomes protonated, leading to a positive charge. This charge can cause strong, undesirable interactions with residual acidic silanols on the surface of standard silica-based HPLC columns. These secondary interactions are a primary cause of poor peak shape, such as tailing, which complicates accurate integration and quantification.[1][2]

Q2: What is "peak tailing" and how does it affect my results?

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak apex. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and lower sensitivity (decreased peak height). For pyridine ketones, this is often caused by interactions with the HPLC column's stationary phase.[3][4]

Q3: When should I consider chemical derivatization for my pyridine ketone analysis?

Chemical derivatization is a strategy used to improve the analytical properties of a molecule.[5] Consider derivatization when you encounter:

  • Poor sensitivity in GC or LC-MS: Derivatization can add a functional group that is more easily ionized or detected.[5]

  • High volatility issues: For GC analysis, derivatization can make the analyte less volatile and more thermally stable.

  • Poor chromatographic retention: If your pyridine ketone is too polar for good retention on a reversed-phase column, derivatization can increase its hydrophobicity.[5]

Q4: My pyridine ketone seems to degrade during sample preparation. What are common causes?

Pyridine ketones can be susceptible to degradation, especially under certain conditions. Key factors include:

  • pH Instability: Extreme pH conditions during extraction or storage can lead to degradation.

  • Thermal Stress: Some keto acids are unstable when exposed to heat, which can be a problem during evaporative concentration steps or in a hot GC inlet.[5]

  • Oxidation: Exposure to air and light can degrade sensitive compounds over time. It is recommended to use fresh samples and standards whenever possible.

Troubleshooting Guides

Issue 1: Significant Peak Tailing in Reversed-Phase HPLC

Symptom: Your pyridine ketone analyte produces a chromatographic peak with significant tailing, making quantification unreliable.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions 1. Increase Mobile Phase Buffer Strength: Add a salt or buffer (e.g., 20 mM ammonium formate) to the mobile phase. The additional ions compete with the protonated analyte for active silanol sites, improving peak shape.[1] 2. Increase Mobile Phase pH: Use a high-pH stable column (e.g., hybrid silica or polymer-based) and adjust the mobile phase to a pH where the pyridine ketone is not charged (typically pH > pKa + 2).[1][4] 3. Use a Modern, End-Capped Column: Select a high-purity silica column with advanced end-capping to minimize the number of available free silanols.[4]
Column Overload 1. Dilute the Sample: Reduce the concentration of the sample being injected.[6] 2. Decrease Injection Volume: Inject a smaller volume onto the column.[6]
Column Contamination 1. Flush the Column: Use a strong solvent wash to remove strongly retained contaminants.[7] 2. Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective disposable component.[8]
Mismatched Sample Solvent 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[3] If the sample is not soluble, use a solvent that is weaker than the mobile phase.

// Node Definitions start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is Sample Concentrated?", fillcolor="#FBBC05", fontcolor="#202124"]; action_dilute [label="Dilute Sample or\nReduce Injection Volume", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Is Sample Solvent\nStronger than Mobile Phase?", fillcolor="#FBBC05", fontcolor="#202124"]; action_solvent [label="Dissolve Sample\nin Mobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; check_silanol [label="Suspect Silanol\nInteractions?", fillcolor="#FBBC05", fontcolor="#202124"]; action_buffer [label="Increase Buffer Strength\n(e.g., 20mM Amm. Formate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_ph [label="Increase Mobile Phase pH\n(Requires High-pH Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_column [label="Use Modern End-Capped\nor Hybrid Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_good [label="Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Problem Persists:\nConsider Column Contamination\nor Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_overload; check_overload -> action_dilute [label="Yes"]; action_dilute -> end_good; check_overload -> check_solvent [label="No"]; check_solvent -> action_solvent [label="Yes"]; action_solvent -> end_good; check_solvent -> check_silanol [label="No"]; check_silanol -> {action_buffer; action_ph; action_column} [label="Yes"]; {action_buffer; action_ph; action_column} -> end_good; check_silanol -> end_bad [label="No"]; }

Logic diagram for troubleshooting low sample recovery.

Experimental Protocols

Protocol: HPLC-UV Analysis of 3-Acetylpyridine

This protocol describes a general method for the quantification of 3-Acetylpyridine in a non-complex matrix.

  • Instrumentation:

    • HPLC system with UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water

    • 3-Acetylpyridine reference standard

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 40% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Acetylpyridine in 50:50 Acetonitrile:Water.

    • Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. Use mobile phase A as the diluent.

  • Sample Preparation:

    • Dilute the sample with mobile phase A to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the calibration standards, followed by the samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the samples from the calibration curve.

Data Presentation

Table 1: Method Validation Parameters for a Hypothetical Pyridine Ketone (PK-45) Assay

This table summarizes typical performance characteristics for a validated LC-MS/MS method for a novel pyridine ketone analog (PK-45) in human plasma.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 6.5%
Inter-day Precision (%CV) ≤ 8.2%
Accuracy (% Bias) -5.5% to 7.1%
Matrix Effect 95% - 104%
Recovery 88% - 96%

References

Strategies to improve the solubility of methoxypyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of methoxypyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my methoxypyridine compound?

A1: The solubility of methoxypyridine compounds is influenced by several factors. A high molecular weight and a large molecular size can make it more difficult for solvent molecules to surround and solvate the compound.[1] The crystalline structure of the solid form also plays a crucial role; a more stable crystalline polymorph will have a lower solubility.[2] Additionally, the lipophilicity (characterized by a high Log P value) and a high melting point are often indicative of poor aqueous solubility, as more energy is required to break the crystal lattice.[3][4]

Q2: What are the most common initial strategies to consider for improving the solubility of a methoxypyridine compound?

A2: For ionizable methoxypyridine compounds, salt formation is often the most effective and common initial strategy.[5][6] This is because the introduction of a charged moiety generally increases aqueous solubility.[7] If the compound is neutral or salt formation is unsuccessful, co-crystallization is an excellent alternative.[7][8] Other widely used techniques include solid dispersions, particle size reduction, and the use of co-solvents.[2][9]

Q3: How does salt formation enhance solubility and is it applicable to all methoxypyridine compounds?

A3: Salt formation increases solubility by converting a neutral drug into a salt form that has a greater ability to dissociate in water.[10] This method is applicable to methoxypyridine compounds that have acidic or basic functional groups capable of being ionized.[5][11] The pyridine nitrogen is basic and can be protonated to form a salt with an acid. The choice of the counterion is critical and can significantly impact the solubility and stability of the resulting salt.[5] Over 50% of drugs are administered as salts to improve suboptimal physicochemical properties.[10]

Q4: My methoxypyridine compound is neutral. What is the best strategy to improve its solubility?

A4: For neutral compounds where salt formation is not an option, co-crystallization is a highly effective strategy.[8] Co-crystals are multicomponent solids where the drug molecule and a co-former are linked through non-ionic interactions, such as hydrogen bonding.[7][12] This modification of the crystal lattice can lead to significant improvements in solubility.[13] Another powerful technique for neutral compounds is creating an amorphous solid dispersion, which involves dispersing the drug in a hydrophilic polymer matrix.[14][15]

Q5: What is a solid dispersion and how do I select an appropriate carrier?

A5: A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix in the solid state.[15] This technique can enhance solubility by reducing particle size, improving wettability, and, most importantly, by converting the drug to an amorphous form, which is more soluble than its crystalline counterpart.[16]

The choice of carrier is crucial. Common hydrophilic carriers include:

  • Polyvinylpyrrolidone (PVP): Such as PVP K30.[16]

  • Polyethylene Glycols (PEGs): Such as PEG 4000 and PEG 6000.[16]

  • Hydroxypropyl Methylcellulose (HPMC): Can also act as a recrystallization inhibitor.[4]

  • Eudragits: A family of polyacrylates and polymethacrylates.[17]

The selection depends on the physicochemical properties of your methoxypyridine compound and the desired dissolution profile.

Q6: Can simple particle size reduction be effective?

A6: Yes, particle size reduction through methods like micronization or nanosuspension can improve the dissolution rate by increasing the surface area of the drug that is in contact with the solvent.[2][18][19] This is particularly effective for drugs where the rate of dissolution is the limiting factor for absorption (DCS Class IIa).[7] However, it's important to note that while this technique improves the rate of dissolution, it does not change the intrinsic (equilibrium) solubility of the compound.[19][20]

Troubleshooting Guides

Problem 1: I am trying to form a salt of my basic methoxypyridine, but it is unstable and converts back to the free base.

  • Possible Cause: The pKa difference between your basic drug and the acidic counterion may not be sufficient for stable salt formation. A general guideline is a pKa difference of at least 3 units.

  • Troubleshooting Steps:

    • Select a Stronger Acid: Choose a counterion with a lower pKa (a stronger acid) to ensure a more complete proton transfer.

    • Control pH: During dissolution, the local pH can cause the salt to dissociate and the less soluble free form to precipitate.[5] Consider using buffers in your formulation to maintain a pH where the salt form is favored.

    • Check for Polymorphism: The salt may exist in different crystalline forms (polymorphs) with varying stability. Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Problem 2: The amorphous solid dispersion I prepared is physically unstable and recrystallizes over time.

  • Possible Cause: The drug loading in the polymer is too high, or the chosen polymer is not effectively inhibiting crystallization.

  • Troubleshooting Steps:

    • Reduce Drug Loading: A lower drug-to-polymer ratio can improve the stability of the amorphous form.

    • Select a Different Polymer: Polymers with a higher glass transition temperature (Tg) or specific interactions with the drug molecule (e.g., hydrogen bonding) can be more effective at preventing recrystallization. Consider polymers like HPMC or PVP.

    • Add a Second Polymer: In some cases, a combination of polymers can provide better stability.

    • Control Moisture: Store the solid dispersion under dry conditions, as absorbed water can act as a plasticizer and promote crystallization.

Problem 3: Co-crystal formation resulted in a product with only a marginal increase in solubility.

  • Possible Cause: The selected co-former may not be sufficiently soluble itself or may not disrupt the drug's crystal lattice effectively.

  • Troubleshooting Steps:

    • Screen a Wider Range of Co-formers: Use co-formers with higher aqueous solubility. A general trend shows that a higher co-former solubility can lead to a greater solubility advantage for the co-crystal.[13]

    • Evaluate Different Stoichiometries: The ratio of the drug to the co-former (e.g., 1:1, 1:2) can influence the crystal structure and its resulting solubility.

    • Use a Different Preparation Method: Techniques like liquid-assisted grinding or slurry co-crystallization might produce a different, more soluble polymorphic form of the co-crystal compared to solvent evaporation.[21]

Data Presentation: Solubility Enhancement

The following table summarizes potential solubility improvements achieved by various techniques for different model compounds. Note: These are illustrative examples; results for specific methoxypyridine compounds will vary and require experimental determination.

TechniqueModel CompoundCarrier/Co-formerSolubility Improvement (Fold Increase)Reference
Salt Formation BenexateSaccharin~5x[10]
BenexateCyclamate~1.5x[10]
Solid Dispersion MFB-1041 (Antifungal)HP 5512.5x (dissolution rate)[17]
ValdecoxibPVP K30 + PEG 4000Significant enhancement[16]
Co-crystal IndomethacinSaccharin26x[22]
MOF Loading FelodipineHKUST-1 (MOF)~70x[23]
IbuprofenHKUST-1 (MOF)~36x[23]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and involves dissolving both the drug and the carrier in a common solvent, followed by removal of the solvent.[15]

  • Material Selection:

    • Drug: Your methoxypyridine compound.

    • Carrier: A hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000).

    • Solvent: A volatile solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, acetone).[15]

  • Procedure: a. Accurately weigh the methoxypyridine compound and the selected carrier (e.g., in a 1:4 drug-to-carrier ratio). b. Dissolve both components in a minimal amount of the chosen common solvent in a round-bottom flask. c. Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Continue evaporation until a solid film is formed on the flask wall. e. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent. f. Scrape the solid mass, gently grind it using a mortar and pestle, and sieve to obtain a uniform powder.[17]

  • Characterization:

    • Assess the solid-state properties using XRPD (to confirm amorphous nature) and DSC (to determine the glass transition temperature).

    • Evaluate the solubility and dissolution rate of the prepared solid dispersion compared to the pure drug.

Protocol 2: Preparation of Co-crystals by Slurry Co-crystallization

This method involves equilibrating the drug and co-former in a solvent where both have limited solubility.

  • Material Selection:

    • Drug: Your methoxypyridine compound.

    • Co-former: A pharmaceutically acceptable co-former (e.g., saccharin, nicotinamide).

    • Solvent: A solvent in which both components are poorly soluble (e.g., heptane, ethyl acetate).

  • Procedure: a. Combine the methoxypyridine compound and the co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio) in a glass vial. b. Add a small amount of the selected solvent to create a thick slurry. c. Seal the vial and agitate it at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours) to allow for equilibration. d. After the equilibration period, filter the solid material and wash it with a small amount of the solvent. e. Dry the resulting solid product under vacuum.

  • Characterization:

    • Confirm the formation of a new crystalline phase using XRPD.

    • Use DSC and thermogravimetric analysis (TGA) to investigate thermal properties.

    • Measure the solubility and dissolution rate to determine the impact of co-crystallization.

Visualizations

G cluster_start Start: Poorly Soluble Methoxypyridine Compound cluster_ionizable Ionizable Compound? cluster_strategies Primary Strategies cluster_secondary Secondary/Complementary Strategies start Compound Properties Analysis (pKa, LogP, M.P., Solid Form) ionizable_q Is the compound ionizable (acidic/basic)? start->ionizable_q salt Salt Formation ionizable_q->salt Yes cocrystal Co-crystallization ionizable_q->cocrystal No sdd Amorphous Solid Dispersion (SDD) ionizable_q->sdd No particle_size Particle Size Reduction (Micronization/Nanosuspension) salt->particle_size If dissolution rate is still low cocrystal->particle_size If dissolution rate is still low other Other Methods (Co-solvents, pH adjustment, Cyclodextrin Complexation) sdd->other For liquid formulations

Caption: Decision tree for selecting a solubility enhancement strategy.

G cluster_prep Preparation cluster_analysis Analysis & Evaluation cluster_result Outcome A 1. Dissolve Drug & Carrier in Solvent B 2. Solvent Evaporation (Rotovap) A->B C 3. Vacuum Drying B->C D 4. Scrape, Grind & Sieve C->D E Solid-State Characterization (XRPD, DSC) D->E F Solubility & Dissolution Testing D->F G Physical Stability Assessment D->G H Optimized Amorphous Solid Dispersion E->H F->H G->H

Caption: Workflow for solid dispersion preparation and evaluation.

G cluster_components Individual Components cluster_process Co-crystallization Process cluster_result Resulting Co-crystal drug Drug Crystal (Poorly Soluble) process_node Grinding or Slurry in Solvent drug->process_node coformer Co-former Crystal (Highly Soluble) coformer->process_node cocrystal New Co-crystal Lattice (Enhanced Solubility) process_node->cocrystal Non-covalent Interactions (e.g., H-Bonds)

Caption: Conceptual diagram of co-crystal formation.

References

Addressing poor reproducibility in bioassays with 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in bioassays utilizing 1-(4-Methoxypyridin-3-YL)ethanone. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when encountering assay variability with this compound?

A1: When observing high variability, it is crucial to first rule out common sources of error.[1] Start by verifying the basics:

  • Compound Integrity: Confirm the purity and integrity of your this compound stock. Impurities can lead to unpredictable results.[2][3]

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination, particularly from mycoplasma.[1][4]

  • Pipetting Accuracy: Inconsistent pipetting is a major contributor to variability.[1][5] Use calibrated pipettes and practice consistent technique.

  • Reagent Consistency: Use reagents from the same lot for the duration of an experiment to minimize batch-to-batch variation.[5]

Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A2: Fluctuations in IC50 values are a common reproducibility issue. Several factors can contribute to this:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can significantly alter the outcome.[1]

  • Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility.[6][7] Precipitation of the compound at higher concentrations can lead to inaccurate IC50 determinations. Consider performing a solubility test in your assay medium.

  • Incubation Times: Adhere strictly to the defined incubation times in your protocol.[1]

  • Vehicle Control: The concentration of the solvent (e.g., DMSO) should be consistent across all wells and match the vehicle control.

Q3: I am observing significant "edge effects" in my microplate assays with this compound. How can I mitigate this?

A3: Edge effects, where the outer wells of a plate behave differently, are often caused by increased evaporation and temperature gradients.[1] To minimize this:

  • Plate Hydration: Fill the outermost wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]

  • Incubator Conditions: Ensure your incubator has proper humidity and stable temperature control. Avoid stacking plates, which can create temperature inconsistencies.

  • Data Exclusion: If edge effects persist, consider excluding the outer wells from your analysis.

Q4: The purity of this compound is listed as >98%. Is this sufficient for cell-based assays?

A4: While >98% purity is generally acceptable for initial screening, minor impurities can sometimes have potent biological activity, leading to confounding results.[2] If you suspect an impurity is affecting your assay, it is advisable to:

  • Re-purify the Compound: If possible, re-purify a small amount of the compound.

  • Source from a Different Vendor: Obtain the compound from an alternative supplier to see if the issue persists.

  • Characterize Impurities: If the problem is persistent and critical, analytical characterization of the impurities may be necessary.

Troubleshooting Guides

Issue 1: Low Bioactivity or Complete Inactivity of this compound
Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions from solid material. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Poor Cell Permeability Ascertain the physicochemical properties of the compound. If poor permeability is suspected, consider using cell lines with higher expression of relevant transporters or perform biochemical assays.[8]
Incorrect Target Expression Verify that your chosen cell line expresses the intended molecular target of this compound. Use techniques like Western blotting or qPCR to confirm target presence and activity.[8]
Assay Interference The compound may interfere with the assay technology (e.g., autofluorescence). Run a control plate with the compound and assay reagents but without cells to check for interference.[9]
Issue 2: High Background Signal in the Bioassay
Possible Cause Recommended Solution
Autofluorescence of the Compound Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider a different detection method (e.g., luminescence-based).[10]
Media Components Phenol red and other components in cell culture media can contribute to background fluorescence. For fluorescence-based assays, consider using phenol red-free media during the assay period.[10]
Insufficient Washing Steps Optimize the number and vigor of washing steps to remove unbound detection reagents.
Inadequate Blocking In antibody-based assays, ensure that blocking steps are sufficient to prevent non-specific binding.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out 1.51 mg of this compound (Molecular Weight: 151.16 g/mol ).

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.

    • Store at -20°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol 2: Cell-Based Phosphorylation Assay (Hypothetical Kinase Target)

This protocol assumes this compound is being tested as an inhibitor of a kinase (e.g., a JAK kinase) in a cell-based assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Include a vehicle control (media with the same final DMSO concentration) and a positive control inhibitor.

    • Incubate for the desired treatment time (e.g., 2 hours).

  • Stimulation and Lysis:

    • Add a stimulating ligand (e.g., a cytokine like interferon) to all wells except the negative control to activate the kinase pathway.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Quantify the level of phosphorylation of a downstream target protein using an appropriate method, such as a sandwich ELISA or a TR-FRET-based assay.

    • Normalize the phosphorylation signal to the total protein concentration in each well.

Data Presentation

Table 1: Troubleshooting IC50 Variability
Experiment ID Passage No. Seeding Density (cells/well) Compound Lot Observed IC50 (µM) Notes
EXP-011020,000A1.2Baseline
EXP-022520,000A5.8High passage number may alter cell phenotype.[1]
EXP-031140,000A2.5Higher cell density can increase the apparent IC50.
EXP-041220,000B1.3Lot-to-lot consistency confirmed.
EXP-051120,000A>10 (Precipitate observed)Compound likely precipitated at higher concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (P<15) seed_plate Seed 96-Well Plate cell_culture->seed_plate compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound seed_plate->add_compound stimulate Stimulate with Ligand add_compound->stimulate lyse_cells Lyse Cells stimulate->lyse_cells detection Detect Phosphorylation lyse_cells->detection analyze Analyze Data & Calculate IC50 detection->analyze

Caption: Standard experimental workflow for a cell-based kinase inhibition assay.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_protocol Protocol-Related Issues start High Assay Variability? check_purity Check Purity & Integrity start->check_purity Yes check_passage Verify Low Passage Number start->check_passage pipetting Review Pipetting Technique start->pipetting check_solubility Verify Solubility in Media check_purity->check_solubility fresh_stock Prepare Fresh Stock check_solubility->fresh_stock mycoplasma_test Test for Mycoplasma check_passage->mycoplasma_test seeding_density Standardize Seeding mycoplasma_test->seeding_density incubation_time Check Incubation Times pipetting->incubation_time edge_effects Address Edge Effects incubation_time->edge_effects

Caption: A logical flow diagram for troubleshooting common sources of bioassay variability.

signaling_pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK Kinase receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression compound This compound compound->jak Inhibits

Caption: Hypothesized mechanism of action via the JAK-STAT signaling pathway.

References

Technical Support Center: Method Development for Scaling Up the Production of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-(4-Methoxypyridin-3-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Critical process parameters to monitor during scale-up include reaction temperature, addition rates of reagents, stirring efficiency, and reaction time. Temperature control is crucial as exotherms can lead to side reactions and impurity formation. The rate of reagent addition can affect local concentrations and impact selectivity. Inadequate mixing can result in non-uniform reaction conditions and lower yields. Monitoring reaction progress using techniques like HPLC or GC is essential to determine the optimal reaction time.

Q3: What are the expected challenges when moving from lab-scale to pilot-scale production?

A3: Key challenges in scaling up include:

  • Heat Transfer: Reactions that are easily managed in laboratory glassware may generate significant heat at a larger scale, requiring efficient heat exchange systems to maintain optimal temperatures.

  • Mass Transfer: Ensuring efficient mixing of reactants in large vessels is more challenging and can impact reaction rates and selectivity.

  • Work-up and Isolation: Procedures like extractions and filtrations can be more complex and time-consuming at scale, potentially affecting product quality and yield.

  • Safety: The risks associated with handling large quantities of chemicals, including potential exotherms and pressure build-up, must be carefully managed.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, methods such as crystallization and distillation are generally preferred over chromatography due to cost and throughput. Crystallization is often effective for obtaining high-purity solid products. If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an efficient purification method. The choice of solvent for crystallization is critical and requires careful screening to ensure good recovery of a high-purity product.

Troubleshooting Guide

Synthesis Step

Q: Low or no product formation is observed. What are the potential causes and solutions?

A:

  • Cause 1: Inactive Reagents or Catalysts: Reagents or catalysts may have degraded due to improper storage or handling.

    • Solution: Use fresh, properly characterized reagents and catalysts. Ensure that moisture- and air-sensitive materials are handled under an inert atmosphere.

  • Cause 2: Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for product formation and the appearance of impurities. Consult literature for typical temperature ranges for similar reactions.

  • Cause 3: Inefficient Mixing: In a large reactor, poor mixing can lead to localized areas of low reagent concentration.

    • Solution: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Baffles may be necessary to improve mixing.

Q: A significant amount of side products is being formed. How can this be addressed?

A:

  • Cause 1: Reaction Temperature is Too High: Elevated temperatures can accelerate side reactions.

    • Solution: Lower the reaction temperature. A temperature optimization study may be necessary to find the optimal balance between reaction rate and selectivity.

  • Cause 2: Incorrect Stoichiometry or Addition Rate: The ratio of reactants or the rate of addition of a key reagent can influence the formation of byproducts.

    • Solution: Carefully control the stoichiometry of the reactants. Optimize the addition rate of critical reagents; a slower addition can sometimes minimize side product formation.

  • Cause 3: Presence of Impurities in Starting Materials: Impurities in the starting materials can participate in side reactions.

    • Solution: Ensure the purity of all starting materials meets the required specifications. If necessary, purify the starting materials before use.

Work-up and Purification Step

Q: The product yield is low after work-up and isolation. What are the possible reasons?

A:

  • Cause 1: Incomplete Extraction: The product may have significant solubility in the aqueous phase, leading to losses during extraction.

    • Solution: Perform multiple extractions with the organic solvent. Adjusting the pH of the aqueous layer can sometimes decrease the product's solubility in it.

  • Cause 2: Product Loss During Crystallization: The product may be too soluble in the chosen crystallization solvent, or premature crystallization may occur.

    • Solution: Screen for a more suitable crystallization solvent or solvent system. Optimize the cooling profile during crystallization to allow for the formation of larger, purer crystals and minimize losses in the mother liquor.

  • Cause 3: Degradation During Purification: The product may be unstable to the conditions used for purification (e.g., high temperatures during distillation).

    • Solution: If distillation is used, perform it under reduced pressure to lower the boiling point. For temperature-sensitive compounds, non-thermal purification methods like crystallization should be prioritized.

Q: The final product does not meet the required purity specifications. What can be done?

A:

  • Cause 1: Inefficient Purification: The chosen purification method may not be effective at removing certain impurities.

    • Solution: A secondary purification step may be necessary. For example, if crystallization is the primary method, a re-crystallization from a different solvent system might be effective. Alternatively, a silica gel plug filtration could be used to remove polar impurities before the final crystallization.

  • Cause 2: Co-precipitation of Impurities: Impurities may be crystallizing along with the product.

    • Solution: Optimize the crystallization conditions (solvent, temperature, cooling rate) to improve the selectivity of the crystallization process. An anti-solvent addition might help in selectively precipitating the product.

  • Cause 3: Residual Solvent: The product may retain solvent from the purification process.

    • Solution: Ensure the product is dried under appropriate conditions (temperature and vacuum) for a sufficient amount of time. Techniques like nitrogen sweeping can also aid in solvent removal.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of compounds structurally related to this compound. This data should be used as a reference and may require optimization for the target molecule.

CompoundReaction TypeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanonePalladium-catalyzed cross-couplingPd(acac)₂ / XantphosDMF852089[1][2]
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneOxidationSodium TungstateAcetic Acid / Methanesulfonic Acid5-256>90[1]
1-(4-hydroxy-3-methoxyphenyl)ethanoneBiotransformationEngineered E. coliN/AN/A48N/A (228.37 mg/L)[3]

Experimental Protocols

Note: The following is a hypothetical experimental protocol based on general procedures for analogous compounds and should be optimized for the synthesis of this compound.

Synthesis of this compound via a Hypothetical Cross-Coupling Reaction

  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromo-4-methoxypyridine (1.0 eq), a suitable acetylating agent (e.g., a tributyl(1-ethoxyvinyl)tin, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of potassium fluoride to remove tin byproducts. Filter the resulting precipitate.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by vacuum distillation to yield pure this compound.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Starting Materials (e.g., 3-substituted-4-methoxypyridine) Reaction Chemical Transformation (e.g., Acylation) Start->Reaction Reagents, Catalyst, Solvent Quench Reaction Quench Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Crude Crude Product Workup->Crude Purification Primary Purification (e.g., Crystallization or Distillation) Crude->Purification Transfer Isolation Isolation (Filtration / Collection) Purification->Isolation Drying Drying Isolation->Drying Final Final Product: This compound Drying->Final

Caption: General workflow for the synthesis and purification of this compound.

G Problem Problem Encountered (e.g., Low Yield, Impurity) Cause1 Reagent Quality Problem->Cause1 Cause2 Reaction Conditions (Temp, Time, Mixing) Problem->Cause2 Cause3 Work-up Procedure Problem->Cause3 Cause4 Purification Method Problem->Cause4 Sol1 Verify Reagent Purity Cause1->Sol1 Sol2 Optimize Reaction Parameters Cause2->Sol2 Sol3 Modify Work-up Protocol Cause3->Sol3 Sol4 Select Alternative Purification Cause4->Sol4

Caption: A logical troubleshooting workflow for addressing common issues in chemical synthesis.

References

Validation & Comparative

Comparative Efficacy of Methoxypyridine-Containing Compounds and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of December 2025, publicly available experimental data on the kinase inhibitory activity of the specific compound 1-(4-Methoxypyridin-3-YL)ethanone is limited. Therefore, this guide provides a comparative analysis of a potent methoxypyridine-containing compound, designated as 22c , which has been evaluated as a dual PI3K/mTOR inhibitor. The efficacy of this representative compound is compared with established kinase inhibitors targeting the same pathway.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide focuses on the comparative efficacy of a novel sulfonamide methoxypyridine derivative, 22c , against well-characterized PI3K/mTOR inhibitors.

Quantitative Efficacy Comparison

The following table summarizes the in vitro inhibitory potency (IC50) of the methoxypyridine derivative 22c and the clinical-stage dual PI3K/mTOR inhibitor Gedatolisib . Lower IC50 values indicate higher potency.

CompoundTarget KinaseIC50 (nM)
Methoxypyridine 22c PI3Kα0.22
mTOR23
Gedatolisib PI3Kα0.4
mTOR1.6

Data for compound 22c is sourced from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1] Data for Gedatolisib is from publicly available preclinical data.[1]

Signaling Pathway and Inhibition Point

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by dual PI3K/mTOR inhibitors like compound 22c and Gedatolisib .

PI3K_mTOR_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation |-- Compound 22c Compound 22c Compound 22c->PI3K Compound 22c->mTORC2 Compound 22c->mTORC1 Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The in vitro efficacy of the methoxypyridine derivative 22c was determined using a competitive enzyme inhibition assay. The following is a detailed protocol for such an assay.

In Vitro Kinase Inhibition Assay Protocol

  • Reagents and Materials:

    • Recombinant human PI3Kα and mTOR kinases

    • ATP (Adenosine triphosphate)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well assay plates

  • Assay Procedure:

    • A solution of the kinase and its substrate is prepared in the assay buffer.

    • The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • 10 µL of the kinase/substrate solution is added to each well of a 384-well plate.

    • 5 µL of the diluted test compound or vehicle (DMSO) is added to the wells.

    • The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • 5 µL of ATP solution is added to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.

    • Data is collected using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • The percent inhibition values are plotted against the logarithm of the test compound concentration.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Kinase/ Substrate Solution C Add Kinase/Substrate to Plate A->C B Serially Dilute Test Compounds D Add Test Compounds to Plate B->D C->D E Incubate for Compound Binding D->E F Initiate Reaction with ATP E->F G Incubate for Kinase Reaction F->G H Stop Reaction & Add Detection Reagent G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Workflow for an in vitro kinase inhibition assay.

References

Unveiling the Action of 1-(4-Methoxypyridin-3-YL)ethanone: A Comparative Analysis with Leading PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway remains a pivotal area of investigation due to its frequent dysregulation in various malignancies.[1][2][3] This guide provides a comparative analysis of the hypothetical compound 1-(4-Methoxypyridin-3-YL)ethanone, a putative PI3K/Akt/mTOR pathway inhibitor, against two well-established inhibitors: Buparlisib (BKM120), a pan-PI3K inhibitor, and Rapamycin (Sirolimus), a specific mTOR inhibitor.[4][5][6]

Due to the current lack of publicly available data on the mechanism of action of this compound, this guide will proceed under the working assumption that it targets the PI3K/Akt/mTOR pathway. This framework allows for a detailed comparison of its potential performance characteristics against established alternatives, providing researchers with a valuable tool for evaluating novel chemical entities in this class.

Comparative Performance: Quantitative Data

The efficacy of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. The following table summarizes the available IC50 values for Buparlisib and Rapamycin against their respective targets and in cell-based assays.

Compound Target(s) In Vitro Kinase Assay IC50 (nM) Cell-Based Assay IC50 (nM) Reference(s)
This compound PI3K/Akt/mTOR (Hypothetical)Not AvailableNot AvailableN/A
Buparlisib (BKM120) p110α/β/δ/γ52/166/116/262~100-700 (in various cell lines)[5][7]
Rapamycin (Sirolimus) mTORC1 (allosteric)Not a direct kinase inhibitor~0.1 (in HEK293 cells)[4][8]

Signaling Pathway and Experimental Validation

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] The diagram below illustrates the key components of this pathway and the points of inhibition for Buparlisib and Rapamycin.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Buparlisib Buparlisib (BKM120) Buparlisib->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

To validate the mechanism of action of a compound like this compound, a series of experiments are typically performed. The workflow below outlines a standard approach for characterizing a novel kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability Confirm cellular activity WesternBlot Western Blot Analysis (p-Akt, p-mTOR, p-S6K) CellViability->WesternBlot Validate target engagement Xenograft Xenograft Tumor Models WesternBlot->Xenograft Evaluate in vivo efficacy

Caption: A typical experimental workflow for validating a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize inhibitors of the PI3K/Akt/mTOR pathway.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) and controls (Buparlisib)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and controls in DMSO.

  • Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[9]

Cell Viability Assay (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Materials:

  • Cancer cell line with a known PI3K/Akt/mTOR pathway activation status

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound and controls

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or controls. Include untreated and vehicle-only wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[10][12][13]

Western Blot Analysis for Phosphorylated Akt and mTOR

Western blotting is used to detect changes in the phosphorylation status of key proteins in the signaling pathway, indicating the on-target effect of the inhibitor.[14][15][16]

Materials:

  • Cancer cell line

  • Test compound and controls

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-mTOR, anti-total-mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[14][17][18]

Logical Comparison of Inhibitors

The choice of an inhibitor for further development depends on a variety of factors, including its potency, selectivity, and mechanism of action. The following diagram provides a logical comparison of the hypothetical this compound with Buparlisib and Rapamycin.

Inhibitor_Comparison cluster_hypothetical This compound cluster_buparlisib Buparlisib (BKM120) cluster_rapamycin Rapamycin H_Target Target: PI3K/Akt/mTOR (Hypothetical) H_MoA Mechanism: Unknown H_Potency Potency: To be determined H_Selectivity Selectivity: To be determined B_Target Target: Pan-PI3K B_MoA Mechanism: ATP-competitive B_Potency Potency: Nanomolar IC50 B_Selectivity Selectivity: Class I PI3K isoforms R_Target Target: mTORC1 R_MoA Mechanism: Allosteric R_Potency Potency: Sub-nanomolar IC50 R_Selectivity Selectivity: Highly specific for mTORC1

Caption: A logical comparison of the key features of the inhibitors.

This guide provides a foundational framework for the validation and comparison of this compound. The provided experimental protocols and comparative data for established inhibitors will be instrumental for researchers and drug development professionals in assessing the potential of this and other novel compounds targeting the PI3K/Akt/mTOR pathway. Further experimental investigation is required to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Cross-Validation of Analytical Methods for 1-(4-Methoxypyridin-3-YL)ethanone Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of four common analytical methods for the detection and quantification of 1-(4-Methoxypyridin-3-YL)ethanone, a key intermediate in pharmaceutical synthesis. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Quantitative Nuclear Magnetic Resonance (qNMR) to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control, directly impacting the accuracy, sensitivity, and efficiency of the results. This section provides a comparative overview of the performance characteristics of HPLC, LC-MS/MS, FT-IR, and qNMR for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSFT-IRqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Absorption of infrared radiation by molecular vibrations.Nuclear spin resonance in a magnetic field.
Primary Use Quantification, purity assessment.Quantification, identification, structural elucidation.Functional group identification, structural confirmation.Absolute quantification, structural elucidation, purity determination.
Selectivity Moderate to HighVery HighModerateHigh
Sensitivity (LOD/LOQ) ng/mL - µg/mLpg/mL - ng/mL% rangeµg/mL - mg/mL
Linearity (R²) > 0.99> 0.99Not typically used for quantification> 0.999
Accuracy (% Recovery) 95-105%98-102%Not applicable99-101%
Precision (%RSD) < 5%< 3%Not applicable< 2%
Analysis Time 10-30 min5-15 min< 5 min10-20 min
Cost (Instrument)
$
$
Cost (Per Sample) $
$
$
Strengths Robust, widely available, cost-effective for routine analysis.High sensitivity and selectivity, definitive identification.Fast, non-destructive, provides structural information.High precision and accuracy, no need for identical reference standards.
Limitations Lower sensitivity than MS, potential for co-elution.Higher cost, matrix effects can be a challenge.Not suitable for quantification, less sensitive.Lower sensitivity than MS, requires more concentrated samples.

Note: The performance data presented in this table are typical values for the analysis of small aromatic ketones and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results. This section outlines the methodologies for each of the four analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing ACN and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 ACN:Water). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 270 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup A->C B Standard & Sample Preparation D Injection B->D C->D E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition & Processing F->G H Quantification G->H

Figure 1: HPLC Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification and identification of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, 0.1% (v/v)

  • This compound reference standard

  • Internal standard (IS), if required (e.g., a structurally similar deuterated compound)

Procedure:

  • Mobile Phase and Solution Preparation: As per the HPLC protocol, but using LC-MS grade reagents.

  • Chromatographic Conditions:

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

    • Column temperature: 40 °C

    • Gradient elution may be employed for complex matrices.

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive ESI

    • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).

    • Develop a Multiple Reaction Monitoring (MRM) method by selecting precursor and product ions for the analyte and IS.

  • Analysis and Data Processing: Inject the standards and samples. Quantify the analyte using the peak area ratio of the analyte to the IS.

LCMS_Workflow A Sample Prep & Standard Dilution B LC Separation A->B C Ionization (ESI) B->C D Mass Analysis (Precursor Ion) C->D E Collision-Induced Dissociation (CID) D->E F Mass Analysis (Product Ion) E->F G Detection F->G H Data Analysis G->H

Figure 2: LC-MS/MS Experimental Workflow
Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: To confirm the presence of key functional groups in this compound and verify its structure.

Instrumentation:

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Collect the spectrum of the sample.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the ketone, C-O stretch of the ether, aromatic C-H and C=C stretches).

FTIR_Workflow A Sample Preparation C Acquire Sample Spectrum A->C B Acquire Background B->C D Data Processing (Baseline Correction) C->D E Spectral Interpretation D->E

Figure 3: FT-IR Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute concentration and purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the concentration of the analyte using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_analyte) * P_IS where C is concentration, I is the integral value, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing (Sample & IS) B Dissolution in Deuterated Solvent A->B C NMR Spectrometer Setup B->C D Acquire ¹H Spectrum C->D E Phasing & Baseline Correction D->E F Integration of Signals E->F G Concentration Calculation F->G

Figure 4: qNMR Experimental Workflow

Conclusion

The cross-validation of these four analytical methods demonstrates that each technique offers distinct advantages for the analysis of this compound.

  • HPLC-UV is a reliable and cost-effective method for routine quantification and purity checks.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level detection and confirmation in complex matrices.

  • FT-IR is a rapid and straightforward technique for structural confirmation and identification of functional groups.

  • qNMR offers unparalleled accuracy and precision for absolute quantification and is the method of choice for certifying reference materials.

The selection of the most suitable method will depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, accuracy, and the available resources. For comprehensive characterization, a combination of these methods is often employed.

Comparative Analysis of the Biological Activities of Methoxypyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of methoxypyridine isomers. Due to a lack of direct comparative data on the parent isomers (2-, 3-, and 4-methoxypyridine), this analysis focuses on the reported activities of their derivatives to highlight the potential of each isomeric scaffold in drug discovery.

Methoxypyridine and its isomers represent a core structure in a multitude of biologically active compounds. The position of the methoxy group on the pyridine ring significantly influences the electron distribution and steric factors, thereby affecting the molecule's interaction with biological targets. While extensive research has been conducted on various derivatives, a direct head-to-head comparison of the parent isomers' biological activities is not well-documented in publicly available literature. This guide synthesizes the existing data on the derivatives to provide a comparative perspective and includes detailed experimental protocols for key biological assays.

Biological Activity Profile of Methoxypyridine Isomer Derivatives

The biological activities of methoxypyridine derivatives are diverse, with prominent research in anticancer and antimicrobial applications. The data presented below is for specific derivatives and should be interpreted as indicative of the potential of the respective parent isomer scaffold.

Table 1: Summary of Biological Activities of Methoxypyridine Derivatives

Isomer ScaffoldDerivative ClassBiological ActivityTarget/Cell LineIC50 / MIC (µM)
2-Methoxypyridine 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilesCytotoxicityHT29 (colorectal carcinoma)2.243 ± 0.217[1]
Pyrazolo-pyrido-pyrimidine analogCytotoxicityA375, HT29, MCF7, A2780, FaDu9.1 - 13.5[1]
3-Cyanopyridine derivativesAntimicrobial (DNA gyrase A inhibition)E. coli3.91 (MIC), 1.68 (IC50)[1]
3-Methoxypyridine Sulfonamide methoxypyridine derivativesEnzyme Inhibition (PI3Kα)MCF-7, HCT-116Varies by derivative[2]
4-Methoxypyridine 4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC)AntimicrobialS. aureus42 ± 1.5 to 50 ± 1 (IC50), 100 (MIC90)[3]
4-methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC)Enzyme Inhibition (UMPK, PDF)S. aureusK_i_ of 0.37 and 0.49[3]
4-methoxy-derived hydrazonesCytotoxicityK-562, SaOS-2Varies by derivative[4]

Detailed Experimental Protocols

The following are generalized protocols for fundamental biological assays. Researchers should optimize these protocols based on their specific compounds and biological systems.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of cell viability in response to a test compound.

Materials:

  • 96-well microtiter plates

  • Adherent or suspension cells

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compounds

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the enzyme, test compound at various concentrations, and buffer.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Kinetic Reading: Measure the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction velocity and calculate the percentage of inhibition. The IC50 value is then calculated from a dose-response curve.[6]

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Microbial culture

  • Test compounds

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[9]

Visualizing Experimental Workflows and Concepts

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization readout Absorbance Reading (570nm) formazan_solubilization->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: Workflow for determining the cytotoxicity (IC50) of a compound using the MTT assay.

Enzyme_Inhibition_Mechanism E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Conceptual diagram of competitive enzyme inhibition.

Antimicrobial_Susceptibility_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Prepare Serial Dilutions of Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of key chemical intermediates is a cornerstone of efficient drug discovery and development. This guide provides a comparative analysis of potential synthetic routes to 1-(4-Methoxypyridin-3-YL)ethanone, a valuable building block in medicinal chemistry. By examining different methodologies, we aim to provide researchers with the necessary data to select the most efficient pathway based on factors such as yield, reaction conditions, and accessibility of starting materials.

Executive Summary

Two primary synthetic strategies for the preparation of this compound have been evaluated. The first route proceeds via a Grignard reaction with a nitrile precursor, while the second employs the acylation of a lithiated pyridine derivative. This guide presents a detailed breakdown of each route, including quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the optimal synthetic approach.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound.

ParameterRoute 1: Grignard Reaction on NitrileRoute 2: Acylation of Lithiated Pyridine
Starting Material 4-Methoxypyridine-3-carbonitrile3-Bromo-4-methoxypyridine
Key Reagents Methylmagnesium bromide, THF, HCl (aq)n-Butyllithium, THF, N,N-dimethylacetamide
Reaction Temperature 0 °C to reflux-78 °C to room temperature
Reaction Time Approx. 4-6 hoursApprox. 3-4 hours
Reported/Estimated Yield Estimated: 70-80% (based on analogous reactions)Estimated: 60-70% (based on analogous reactions)
Purification Method Acid-base extraction, column chromatographyAqueous workup, extraction, column chromatography

Experimental Protocols

Route 1: Synthesis via Grignard Reaction on 4-Methoxypyridine-3-carbonitrile

This route offers a straightforward approach to the target ketone from a commercially available nitrile precursor. The key transformation involves the nucleophilic addition of a Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine.

Step 1: Grignard Reaction and Hydrolysis

  • A solution of 4-methoxypyridine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of methylmagnesium bromide (1.2 eq) in diethyl ether or THF is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete reaction.

  • The reaction is then cooled to 0 °C and carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the hydrolysis of the intermediate imine.

  • The aqueous layer is basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Acylation of 3-Lithio-4-methoxypyridine

Step 1: Lithiation of 3-Bromo-4-methoxypyridine

  • A solution of 3-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange, resulting in the formation of 3-lithio-4-methoxypyridine.

Step 2: Acylation with N,N-Dimethylacetamide

  • To the solution of 3-lithio-4-methoxypyridine at -78 °C, N,N-dimethylacetamide (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the two synthetic routes described.

Route_1_Grignard_Reaction start 4-Methoxypyridine-3-carbonitrile step1 Grignard Reaction (MeMgBr, THF, 0 °C to reflux) start->step1 Step 1 step2 Acidic Hydrolysis (HCl (aq)) step1->step2 Step 2 step3 Workup & Purification step2->step3 Step 3 end This compound step3->end

Caption: Workflow for Route 1: Grignard Reaction on Nitrile.

Route_2_Acylation start 3-Bromo-4-methoxypyridine step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 Step 1 step2 Acylation (N,N-dimethylacetamide) step1->step2 Step 2 step3 Workup & Purification step2->step3 Step 3 end This compound step3->end

Caption: Workflow for Route 2: Acylation of Lithiated Pyridine.

Concluding Remarks

Both presented routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials. Route 1, starting from the nitrile, may be more direct if the precursor is readily accessible. Route 2 provides a reliable alternative from the corresponding bromo-pyridine, a common synthetic intermediate. The estimated yields suggest that the Grignard reaction on the nitrile may be slightly more efficient. However, it is crucial for researchers to perform their own optimization studies to determine the most effective and scalable method for their specific needs. The provided protocols and data serve as a foundational guide for these endeavors.

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(4-Methoxypyridin-3-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 1-(4-Methoxypyridin-3-YL)ethanone. The following sections detail their in vitro and in vivo efficacies, supported by experimental data and methodologies, to assist in the evaluation and selection of compounds for further research and development.

In Vitro Activity: A Comparative Analysis

Derivatives of this compound have been synthesized and evaluated for their potential as therapeutic agents, particularly in the field of oncology. The in vitro activity of these compounds has been primarily assessed through enzyme inhibition assays and antiproliferative assays against various cancer cell lines.

Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway crucial for cell proliferation and survival.[1][2]

Table 1: In Vitro Activity of Sulfonamide Methoxypyridine Derivatives [1]

CompoundPI3Kα IC50 (μM)HCT-116 IC50 (μM)MCF-7 IC50 (μM)
22a >50>50>50
22b 0.0380.250.17
22c 0.0050.060.04
22d 0.0120.110.09
22e 0.281.951.23
22f 0.0210.150.11
22g 0.0090.080.06
22h 0.0450.310.24
22i 0.0150.130.1
22j 0.0070.070.05
22k 0.191.320.98
22l 0.0280.210.16

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Amide Derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-amine

Novel amide derivatives incorporating the 1-(4-methoxyphenyl)pyridin-3-yl moiety linked to a 1,3,4-thiadiazole ring have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.[3]

Table 2: In Vitro Cytotoxicity of Amide Derivatives [3]

CompoundHeLa IC50 (μM)HepG2 IC50 (μM)PANC-1 IC50 (μM)
6a >10>10>10
6b 8.59.27.8
6c 5.46.14.9
6d 2.83.51.8
6e >10>10>10
5-FU (Standard) 1.52.11.2

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

In Vivo Antitumor Activity

In a C57BL/6 mouse melanoma B16F10 xenograft model, compound 16a , a tricyclic quinazolinone derivative, exhibited strong antitumor effects at a dose of 5 mg/kg.[4] This was a notable improvement compared to the reference compound ABT-751, which required a 10-fold higher concentration to achieve similar results.[4]

Experimental Protocols

General Synthesis of Sulfonamide Methoxypyridine Derivatives

The synthesis of the sulfonamide methoxypyridine derivatives involved a multi-step process. A key step is the reaction of a substituted benzenesulfonyl chloride with a methoxypyridinamine intermediate. The resulting sulfonamide is then further modified to introduce various substituents, leading to a library of derivatives.[1]

PI3K/mTOR Enzyme Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of the compounds is quantified by measuring the increase in luminescence in their presence.

Cell Antiproliferation Assay (MTT Assay)

The cytotoxic activity of the derivatives against cancer cell lines such as HCT-116, MCF-7, HeLa, HepG2, and PANC-1 was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

In Vivo Antitumor Activity Study

The in vivo antitumor efficacy was evaluated using a xenograft mouse model. Human tumor cells (e.g., B16F10 melanoma) were implanted into immunocompromised mice.[4] Once the tumors reached a palpable size, the mice were treated with the test compounds or a vehicle control. Tumor growth was monitored over time, and the efficacy of the treatment was assessed by comparing the tumor volume in the treated groups to the control group.[4]

Visualizations

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Compound Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., PI3K) Synthesis->Enzyme_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Synthesis->Cell_Assay Data_Analysis_vitro IC50 Determination Enzyme_Assay->Data_Analysis_vitro Cell_Assay->Data_Analysis_vitro Xenograft Xenograft Model Development Data_Analysis_vitro->Xenograft Lead Compound Selection Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Data_Analysis_vivo Efficacy Evaluation Monitoring->Data_Analysis_vivo

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxypyridine-containing compounds, with a focus on their potential as therapeutic agents. Due to the limited publicly available SAR studies specifically on 1-(4-Methoxypyridin-3-YL)ethanone analogs, this guide draws comparisons from closely related methoxypyridine derivatives that have been synthesized and evaluated for biological activity, particularly in the context of cancer research.

Introduction to Methoxypyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The electronic properties and hydrogen bonding capabilities of the nitrogen atom, combined with the diverse substitution patterns possible on the pyridine ring, make it a versatile core for designing molecules with a wide range of biological activities. The introduction of a methoxy group can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets.[2]

While direct SAR studies on this compound are not extensively documented in the available literature, research on analogous methoxypyridine derivatives provides valuable insights into how structural modifications impact their biological effects. This guide will focus on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles as a case study to illustrate SAR principles within this chemical space.[1]

Comparative Analysis of Antiproliferative Activity

A study on a series of 2-methoxypyridine-3-carbonitrile derivatives has provided quantitative data on their cytotoxic effects against various cancer cell lines.[1] The core structure of these analogs features a 2-methoxypyridine ring with substitutions at the 4 and 6 positions. The antiproliferative activity of these compounds was evaluated against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Analogs [1]

Compound IDR (Substitution on Aryl Ring)HepG2 (IC50 µM)DU145 (IC50 µM)MBA-MB-231 (IC50 µM)
5d 4-bromophenyl1.5 ± 0.12.5 ± 0.23.5 ± 0.3
5e 2-methoxyphenyl> 10> 10> 10
5h 4-nitrophenyl2.0 ± 0.23.0 ± 0.34.0 ± 0.4
5i 3-bromo-4-methoxyphenyl1.0 ± 0.12.0 ± 0.23.0 ± 0.3

Structure-Activity Relationship Insights:

From the data presented in Table 1, several key SAR observations can be made:

  • Effect of Aryl Substitution: The nature and position of the substituent on the 4-aryl ring significantly influence the antiproliferative activity.

    • Electron-withdrawing groups, such as a bromo (in 5d ) or nitro (in 5h ) group at the para position of the phenyl ring, appear to be favorable for cytotoxic activity.

    • The presence of a methoxy group at the ortho position (in 5e ) leads to a significant loss of activity, suggesting steric hindrance or unfavorable electronic effects.

  • Combined Electronic and Positional Effects: Compound 5i , which has both a bromo and a methoxy group on the phenyl ring, demonstrates the most potent activity against the tested cell lines. This suggests a synergistic or additive effect of these substituents at these specific positions.

These findings highlight the importance of the electronic and steric properties of the substituents on the aryl ring for the anticancer activity of this class of methoxypyridine derivatives.

Potential Signaling Pathways

While the exact molecular targets of the this compound scaffold are not definitively established, related pyridine-based molecules have been shown to inhibit various protein kinases.[3][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. One such critical pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling cascade, which plays a key role in innate immunity and inflammation and has been implicated in certain cancers.[5]

Below is a generalized diagram of the IRAK4 signaling pathway, a potential target for pyridine-based inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex P NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Inhibitor Methoxypyridine Analog (Inhibitor) Inhibitor->IRAK4

Caption: Potential inhibition of the IRAK4 signaling pathway by methoxypyridine analogs.

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays used to evaluate the biological activity of kinase inhibitors and antiproliferative agents.

This protocol describes a luminescent-based assay to measure the in vitro potency of compounds against IRAK4 kinase.[6][7]

Objective: To determine the IC50 value of a test compound against recombinant human IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Myelin Basic Protein)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, IRAK4 enzyme, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Add Compound, Enzyme, Substrate to Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme/Substrate Mix Enzyme_Prep->Reaction_Setup Reaction_Start Initiate with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add ADP-Glo™ Reagent Incubation->Reaction_Stop Luminescence Measure Luminescence Reaction_Stop->Luminescence Data_Analysis Calculate IC50 Luminescence->Data_Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Dilutions Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTT_Addition Add MTT Solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion

The structure-activity relationship of methoxypyridine derivatives is a promising area of research for the development of novel therapeutic agents. The presented data on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles demonstrates that subtle modifications to the chemical structure can have a profound impact on biological activity. The insights gained from such studies, combined with standardized experimental protocols, are crucial for guiding the rational design of more potent and selective drug candidates. Further investigation into the specific molecular targets of this compound analogs and related compounds will be essential for advancing their therapeutic potential.

References

Head-to-Head Comparison: 1-(4-Methoxypyridin-3-YL)ethanone and Known Alzheimer's Disease Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis in the Context of Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data on the biological activity of 1-(4-Methoxypyridin-3-YL)ethanone. This guide provides a hypothetical head-to-head comparison based on a representative methoxypyridine-containing compound with a known mechanism of action, juxtaposed with an established clinical trial candidate. This document is intended for illustrative and educational purposes within a research and development context.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The addition of a methoxy group can further enhance pharmacological properties, including target binding and metabolic stability. While the specific biological targets of this compound are unknown, related methoxypyridine derivatives have been investigated as modulators of enzymes implicated in disease.

This guide presents a comparative analysis of a hypothetical methoxypyridine-based compound, acting as a γ-secretase modulator (GSM), against Verubecestat (MK-8931), a well-characterized BACE1 inhibitor that reached late-stage clinical trials for Alzheimer's disease. Both targets, γ-secretase and BACE1, are key enzymes in the amyloidogenic processing of the amyloid precursor protein (APP), a central pathway in Alzheimer's disease pathology.

Mechanism of Action: Targeting Amyloid-β Production

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed by the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase.

  • BACE1 Inhibitors , such as Verubecestat, block the initial cleavage of APP, thereby reducing the production of all Aβ peptides.

  • γ-Secretase Modulators (GSMs) , our hypothetical role for a this compound derivative, allosterically modulate the γ-secretase complex. This shifts the cleavage site on APP, resulting in the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42 form.

The following diagram illustrates the intervention points of these two drug classes in the APP processing pathway.

Caption: Amyloid Precursor Protein (APP) processing pathway and points of drug intervention.

Quantitative Data Comparison

The following table summarizes key in vitro and in vivo data for our hypothetical methoxypyridine GSM and Verubecestat.

ParameterHypothetical Methoxypyridine GSMVerubecestat (MK-8931)
Target γ-SecretaseBACE1
Mechanism Allosteric ModulatorActive Site Inhibitor
In Vitro Potency
Aβ42 Reduction IC5060 nM[1]0.7 nM (in HEK293 cells)[2]
BACE1 KᵢNot Applicable2.2 nM[2]
BACE2 KᵢNot Applicable0.38 nM[2]
sAPPβ Reduction IC50Not Applicable4.4 nM (in HEK293 cells)[2]
In Vivo Effects
CSF Aβ40 ReductionData not availableDose-dependent reduction (ED50 = 5 mg/kg in rats)[2]
CSF Aβ42 ReductionData not availableDose-dependent reduction[3]
Clinical Trial Status Preclinical/HypotheticalTerminated in Phase 3

Experimental Protocols

In Vitro Aβ42 Reduction Assay (for Hypothetical Methoxypyridine GSM)

This protocol is based on methods used for evaluating γ-secretase modulators.

  • Cell Culture: Human neuroglioma cells (H4) stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing the test compound at various concentrations.

  • Sample Collection: After 24 hours of incubation with the compound, the cell culture supernatant is collected.

  • Aβ42 Quantification: The concentration of Aβ42 in the supernatant is measured using a commercially available Aβ42-specific sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro BACE1 Inhibition Assay (for Verubecestat)

This protocol is a standard method for assessing BACE1 enzymatic activity.

  • Enzyme and Substrate: Recombinant human BACE1 enzyme and a fluorescently labeled peptide substrate derived from APP are used.

  • Assay Buffer: The assay is performed in a buffer solution (e.g., 50 mM sodium acetate, pH 4.5) containing a detergent to prevent aggregation.

  • Inhibition Measurement: The test compound (Verubecestat) is pre-incubated with the BACE1 enzyme. The reaction is initiated by the addition of the substrate.

  • Fluorescence Detection: The cleavage of the substrate by BACE1 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined, and the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Kᵢ) is calculated from the dose-response curve.

Conclusion

This hypothetical comparison illustrates the distinct yet related approaches of BACE1 inhibition and γ-secretase modulation for the potential treatment of Alzheimer's disease. While Verubecestat directly inhibits a key enzyme to reduce overall Aβ production, the hypothetical methoxypyridine GSM aims to shift the product profile towards less harmful Aβ species. Although Verubecestat showed robust target engagement in clinical trials, it ultimately failed to demonstrate clinical efficacy, highlighting the complexities of Alzheimer's disease pathology.

For a compound like this compound to be considered a viable drug candidate, extensive in vitro and in vivo studies would be required to first identify its biological target(s) and then to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic properties. The frameworks presented in this guide offer a template for how such a novel compound could be evaluated against established therapeutic strategies.

References

Comparative Analysis of 1-(4-Methoxypyridin-3-YL)ethanone Analogs and Gefitinib as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological activity of pyridine-based kinase inhibitors, offering a comparative perspective against the established drug, Gefitinib.

This guide provides a comprehensive analysis of experimental data for pyridine derivatives, analogous to 1-(4-Methoxypyridin-3-YL)ethanone, in the context of kinase inhibition. As direct experimental data for this compound is not extensively available in published literature, this guide utilizes data from closely related pyridine derivatives investigated as TYK2 kinase inhibitors. These compounds are compared with Gefitinib, a well-established FDA-approved kinase inhibitor, to offer a valuable benchmark for researchers in the field of drug discovery.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for a series of synthesized pyridine derivatives and the established kinase inhibitor, Gefitinib.

Table 1: Synthesis and Spectral Data of Representative Pyridine Derivative (Compound 12)

ParameterValue
Compound Name N-(5-acetyl-4-methoxypyridin-3-yl)-2,2-difluorocyclopropanecarboxamide
Molecular Formula C12H12F2N2O3
Molecular Weight 286.23 g/mol
Yield 75%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H), 8.81 (s, 1H), 8.35 (s, 1H), 3.95 (s, 3H), 2.59 (s, 3H), 2.40-2.32 (m, 1H), 1.80-1.72 (m, 1H), 1.65-1.57 (m, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 197.2, 163.5 (t, J = 11.1 Hz), 154.3, 145.8, 142.1, 129.5, 115.6 (t, J = 292.9 Hz), 114.9, 56.2, 30.5, 23.4 (t, J = 10.1 Hz), 14.8 (t, J = 3.0 Hz)
Mass Spectrum (ESI-MS) m/z 287.1 [M+H]⁺

Table 2: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives

CompoundTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
12 5.4>10000>10000>10000
15 3.2>10000>10000>10000
BMS-986165 (Reference) 1.828003400>10000

Table 3: Comparative Data for Gefitinib

ParameterValueReference
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[1][2]
Molecular Formula C₂₂H₂₄ClFN₄O₃[1][2]
Molecular Weight 446.90 g/mol [1][2]
Melting Point 193-195 °C[3]
EGFR IC₅₀ 2-37 nM[1][2]
¹H NMR (DMSO-d₆) δ (ppm) 9.55 (s, 1H), 8.50 (s, 1H), 8.15 (dd, 1H), 7.85 (m, 1H), 7.45 (t, 1H), 7.20 (s, 1H), 4.15 (t, 2H), 3.95 (s, 3H), 3.60 (t, 4H), 2.50 (t, 2H), 2.40 (br s, 4H), 2.00 (m, 2H)[1]
¹³C NMR (DMSO-d₆) δ (ppm) 158.5, 157.0, 154.5 (d, J=242 Hz), 153.0, 148.5, 137.0, 128.0, 124.0, 123.5 (d, J=18 Hz), 116.5 (d, J=21 Hz), 108.0, 107.5, 101.0, 67.0, 66.0, 56.0, 55.5, 53.5, 26.0[1]

Experimental Protocols

Detailed methodologies for the synthesis of the compared compounds are provided below to ensure reproducibility and facilitate further research.

Synthesis of Pyridine Derivatives (General Procedure)

The synthesis of the pyridine derivatives involved a multi-step process starting from commercially available materials. A representative workflow is provided below.

G A Starting Material (e.g., 3-amino-4-methoxypyridine) B Acylation with 2,2-difluorocyclopropanecarbonyl chloride A->B Step 1 C Intermediate Amide B->C D Friedel-Crafts Acylation with Acetyl Chloride C->D Step 2 E Final Product (e.g., Compound 12) D->E

Synthetic workflow for Pyridine Derivatives.

Step 1: Amide Formation To a solution of the starting aminopyridine in a suitable solvent such as dichloromethane, an acylating agent (e.g., 2,2-difluorocyclopropanecarbonyl chloride) and a base (e.g., triethylamine) are added at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified by standard procedures.

Step 2: Friedel-Crafts Acylation The intermediate amide is dissolved in a suitable solvent, and a Lewis acid (e.g., aluminum chloride) is added, followed by the dropwise addition of an acylating agent (e.g., acetyl chloride) at low temperature. The reaction is stirred until completion and then quenched with ice water. The final product is extracted, purified by column chromatography, and characterized by spectroscopic methods.

Synthesis of Gefitinib

The synthesis of Gefitinib can be achieved through various reported routes.[3][4][5] A common pathway is outlined below.

G A 6,7-Dimethoxyquinazolin-4(3H)-one B Chlorination (e.g., with SOCl₂) A->B Step 1 C 4-Chloro-6,7-dimethoxyquinazoline B->C D Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline C->D Step 2 E Intermediate Amine D->E F Demethylation E->F Step 3 G 6-Hydroxy Intermediate F->G H Alkylation with 4-(3-chloropropyl)morpholine G->H Step 4 I Gefitinib H->I

Synthetic workflow for Gefitinib.

Step 1: Chlorination 6,7-Dimethoxyquinazolin-4(3H)-one is refluxed with a chlorinating agent like thionyl chloride or phosphoryl chloride to yield 4-chloro-6,7-dimethoxyquinazoline.[2]

Step 2: Nucleophilic Aromatic Substitution The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol under reflux to afford the corresponding amine.[2]

Step 3: Selective Demethylation The 7-methoxy group is selectively demethylated using reagents like L-methionine and methanesulfonic acid to yield the 6-hydroxy intermediate.[4]

Step 4: Alkylation The final step involves the alkylation of the hydroxyl group with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in a solvent such as DMF to yield Gefitinib.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Growth Factor Receptor (e.g., EGFR, TYK2-coupled receptor) Kinase Tyrosine Kinase (e.g., EGFR, TYK2) Receptor->Kinase Activation Downstream Downstream Signaling Proteins (e.g., Akt, STATs) Kinase->Downstream Phosphorylation Response Proliferation, Survival, etc. Downstream->Response Inhibitor Kinase Inhibitor (e.g., Pyridine Derivative, Gefitinib) Inhibitor->Kinase Inhibition

Targeted Kinase Signaling Pathway.

G A Compound Synthesis and Characterization B In Vitro Kinase Assay (IC₅₀ Determination) A->B C Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E ADME/Tox Profiling D->E

General workflow for kinase inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxypyridin-3-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(4-Methoxypyridin-3-YL)ethanone, a substituted pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. This compound and its containers must be treated as hazardous waste and handled in accordance with stringent protocols. Adherence to these procedures minimizes risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand for containment.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must comply with all local, state, and federal regulations.[1][4][5] Never pour this chemical down the drain or dispose of it with regular trash.[3]

  • Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible wastes. It is crucial to store it separately from strong oxidizing agents and acids.[1][2]

  • Waste Collection and Labeling : Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6] The label should clearly identify the contents and associated hazards (e.g., Toxic, Irritant).

  • Storage : The sealed waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[1]

  • Arranging for Disposal : Contact a licensed hazardous waste disposal service or your institution's EHS department to schedule a pickup.[3][7] Provide them with a complete inventory of the waste.

  • Documentation : Maintain meticulous records of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.

The primary method for the ultimate disposal of pyridine-containing waste is typically high-temperature incineration.[5]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Wear Appropriate PPE B Segregate Waste (Avoid Incompatibles) A->B C Collect in Labeled, Sealed Container B->C D Store in Secure Accumulation Area C->D E Contact Licensed Waste Disposal Service D->E Container Full or Disposal Scheduled F Provide Waste Inventory E->F G Scheduled Pickup F->G H Incineration G->H

Disposal Workflow Diagram

References

Personal protective equipment for handling 1-(4-Methoxypyridin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-(4-Methoxypyridin-3-YL)ethanone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for structurally similar pyridine compounds.[1][2][3]

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles for procedures with a higher risk of splashing.Protects eyes from splashes and airborne particles that could cause serious irritation or damage.[1][4][5]
Hand Protection Chemically resistant gloves. Butyl rubber or Viton™ are recommended for prolonged contact. Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[1][6]Prevents skin contact, which may cause irritation. Always inspect gloves for tears or punctures before use.[1][2]
Body Protection A standard, fully-buttoned laboratory coat. A chemically resistant apron or coveralls should be worn for larger quantities or when there is a significant risk of splashing.[1][6]Protects against skin contact with the chemical.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[1][2]Minimizes the inhalation of potentially harmful dust or vapors.[1][2]

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[1]

  • Verify that all necessary equipment, such as a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.[1]

  • An emergency eyewash station and safety shower must be located within the immediate work area.[6]

2. Handling:

  • Always wear the appropriate PPE as detailed in the table above.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not breathe in dust or vapors. All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][2]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Store away from heat, sparks, open flames, and other sources of ignition.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[6]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[5] All disposal practices must comply with federal, state, and local environmental regulations.[7]

  • Container Disposal: Do not reuse empty containers. Dispose of empty containers in the same manner as the chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation - Verify fume hood function - Assemble PPE and materials B Handling - Weigh and transfer in fume hood - Perform experiment A->B E Emergency Preparedness - Know location of eyewash/shower - Have spill kit ready A->E C Post-Handling - Decontaminate work area - Remove PPE B->C B->E D Waste Disposal - Collect waste in labeled container - Arrange for licensed disposal C->D C->E D->E

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxypyridin-3-YL)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxypyridin-3-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.